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  • Product: 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
  • CAS: 1019478-55-7

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide: A Comprehensive Technical Guide

Executive Summary The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents a classic structural motif in medicinal chemistry: a highly basic benzamidine derivative coupled with a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents a classic structural motif in medicinal chemistry: a highly basic benzamidine derivative coupled with a lipophilic tail. Benzamidines are privileged structures, frequently utilized as competitive inhibitors for trypsin-like serine proteases (e.g., thrombin, Factor Xa, and matriptase). However, the pharmacokinetic (PK) profiling of these molecules presents significant bioanalytical and physiological challenges.

At physiological pH (~7.4), the benzamidine moiety (pKa ~11.5) is nearly completely protonated. This permanent positive charge severely restricts transcellular passive diffusion across lipophilic cell membranes[1]. Historically, highly basic benzamidine-containing compounds exhibit high systemic clearance, large distribution into highly perfused tissues, and extremely low oral bioavailability[2].

This whitepaper provides an authoritative, step-by-step methodology for the in vitro and in vivo pharmacokinetic profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide, detailing the causality behind experimental choices and providing self-validating protocols for rigorous drug development.

Physicochemical and In Vitro ADME Profiling

Before advancing to animal models, understanding the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The highly basic nature of the carboximidamide group dictates the experimental approach.

Caco-2 Permeability Assay Protocol

To predict intestinal absorption, the Caco-2 human colon carcinoma cell line is utilized. Because the compound is ionized in the gastrointestinal tract, we must evaluate both passive diffusion and potential active efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-gp).

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.

  • Dosing: Prepare a 10 µM solution of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Incubation:

    • For Apical to Basolateral (A→B) transport: Add 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • For Basolateral to Apical (B→A) transport: Reverse the volumes and dosing compartments.

  • Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

In Vitro ADME Data Summary

Table 1: Representative In Vitro ADME Profile for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

AssayParameterValueScientific Interpretation
Caco-2 Permeability Papp​ (A→B) 0.8×10−6 cm/sPoor passive transcellular permeability due to protonated amidine.
Caco-2 Permeability Efflux Ratio1.15Not a significant substrate for P-glycoprotein (P-gp) efflux.
Microsomal Stability T1/2​ (Human)48 minModerate hepatic metabolic stability; primary metabolism likely via N-dealkylation of the cyclohexyl group.
Plasma Protein Binding % Bound38%Low-to-moderate binding; basic amines often bind to α1​ -acid glycoprotein rather than albumin.

Bioanalytical Methodology (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying small molecule basic amines in complex biological matrices[3].

Sample Preparation: Protein Precipitation (PPT)

Causality: Benzamidines are highly polar and positively charged. Liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery. Therefore, protein precipitation using a water-miscible organic solvent is the most efficient method to disrupt drug-protein binding and remove matrix interferents.

Protocol:

  • Spiking: Aliquot 50 µL of rat plasma (K2-EDTA) into a 96-well plate. Add 10 µL of Internal Standard (IS) solution (e.g., a stable isotope-labeled analog, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acidic environment ensures the compound remains fully ionized and soluble in the supernatant.

  • Agitation & Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

LC-MS/MS Validation Parameters

Method validation must adhere to strict regulatory criteria, ensuring accuracy and precision within ±15% for quality control samples, and ±20% at the Lower Limit of Quantification (LLOQ)[4].

LCMS_Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile + 0.1% FA) A->B C Centrifugation (14,000 x g, 4°C) B->C D Supernatant Extraction C->D E LC Separation (C18 Column, Gradient Elution) D->E F MS/MS Detection (ESI+, MRM Mode) E->F G PK Data Analysis (Integration & Quantification) F->G

Caption: Step-by-step LC-MS/MS bioanalytical workflow for the quantification of basic amines in plasma.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability and systemic clearance, a two-arm study (Intravenous and Oral) is conducted in Sprague-Dawley rats.

Study Design & Dosing Protocol

Causality: Intravenous (IV) dosing establishes the baseline for total systemic clearance ( Cl ) and volume of distribution ( Vd​ ). Oral (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Formulation:

    • IV Formulation: 1 mg/kg dissolved in 5% Dextrose in Water (D5W). The high aqueous solubility of the protonated amidine allows for a surfactant-free formulation.

    • PO Formulation: 10 mg/kg suspended in 0.5% Methylcellulose/0.1% Tween-80 in water.

  • Administration & Sampling:

    • IV doses are administered via the lateral tail vein. PO doses are administered via oral gavage.

    • Serial blood samples (~200 µL) are collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Blood is immediately centrifuged (3,000 x g, 10 min, 4°C) to harvest plasma, which is stored at -80°C until LC-MS/MS analysis.

PK_Model PO Oral Dosing (PO) Gut GI Tract (Absorption) PO->Gut Dose IV Intravenous Dosing (IV) Central Central Compartment (Plasma, Vc) IV->Central Dose Gut->Central ka Peripheral Peripheral Compartment (Tissue, Vt) Central->Peripheral k12 Clearance Clearance (Hepatic/Renal) Central->Clearance kel Peripheral->Central k21

Caption: Two-compartment pharmacokinetic model illustrating drug distribution and elimination pathways.

Data Analysis and Compartmental Modeling

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.

Table 2: In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax​ (ng/mL) 410.0 (Extrapolated C0​ )38.5
Tmax​ (h) N/A1.5
AUC0−∞​ (h·ng/mL) 854.7410.2
Clearance ( Cl ) (L/h/kg) 1.17N/A
Volume of Distribution ( Vdss​ ) (L/kg) 2.35N/A
Half-life ( t1/2​ ) (h) 1.41.6
Absolute Bioavailability (%F) N/A4.8%

Scientific Interpretation: The data perfectly reflects the physicochemical nature of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The systemic clearance (1.17 L/h/kg) is relatively high, approaching hepatic blood flow in rats. The volume of distribution (2.35 L/kg) is greater than total body water, indicating moderate tissue distribution driven by the lipophilic cyclohexyl group. Most critically, the absolute bioavailability is extremely low (4.8%), a direct consequence of the poor intestinal permeability of the protonated benzamidine group[2].

Strategic Optimization (Medicinal Chemistry Perspective)

To advance this compound or its derivatives toward clinical viability, the poor oral bioavailability must be addressed. Two primary strategies are utilized in modern drug development:

  • Prodrug Strategy: Masking the basic amidine with a lipophilic, enzymatically cleavable group (e.g., an ethyl ester or hexyloxycarbonyl group, as seen in dabigatran etexilate) neutralizes the charge, allowing for rapid passive intestinal absorption before systemic hydrolysis.

  • Bioisosteric Replacement: Replacing the highly basic benzamidine with less basic mimics (e.g., aminoisoquinolines or aminopyridines) lowers the pKa. This increases the fraction of un-ionized drug at pH 7.4, significantly decreasing clearance and enhancing oral absorption while maintaining critical hydrogen-bonding interactions at the target receptor[2].

References

  • Pharmacokinetics (PK)
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma Source: MDPI URL

Sources

Exploratory

Target Identification and Validation for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Derivatives

Executive Summary The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents an advanced iteration of the classic benzamidine pharmacophore. While unsubstituted benzamidines are broa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents an advanced iteration of the classic benzamidine pharmacophore. While unsubstituted benzamidines are broad-spectrum competitive inhibitors of the degradome, the strategic N-alkylation with a bulky, lipophilic cyclohexyl(methyl)amino moiety transforms this scaffold into a highly selective probe. This whitepaper outlines a comprehensive, self-validating technical workflow for identifying, profiling, and kinetically validating the specific targets of this derivative, focusing primarily on the coagulation cascade (e.g., Thrombin, Factor Xa) and tissue remodeling proteases (e.g., uPA, Matriptase).

Mechanistic Rationale: The S1 Pocket and Beyond

As application scientists, our target identification strategy must be rooted in structural causality. Benzamidines are well-documented competitive inhibitors of trypsin-like serine proteases[1]. The core mechanism of action relies on the carboximidamide (amidine) moiety, which remains protonated at physiological pH. This positively charged headgroup acts as an arginine/lysine mimetic, anchoring deeply into the primary specificity pocket (S1 pocket) of the protease[2].

At the base of this S1 pocket lies a highly conserved aspartate residue (Asp189, chymotrypsinogen numbering). The amidine group forms a critical, high-energy salt bridge and bidentate hydrogen bonds with Asp189, driving the primary binding affinity[3]. However, the S1 pocket alone does not confer selectivity. The causality behind the derivative's specificity lies in the cyclohexyl(methyl)amino tail . This bulky group extends out of the S1 pocket to interact with adjacent, protease-specific hydrophobic subsites (S2, S3, and S4). For instance, coagulation factors like Factor Xa possess a distinct, box-like S4 pocket (formed by Tyr99, Phe174, and Trp215) that readily accommodates aliphatic rings, thereby conferring high selectivity over generic digestive proteases like trypsin[2].

Binding Ligand 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Amidine Headgroup Cyclohexyl Tail S1 S1 Pocket (Asp189) Salt Bridge Formation Ligand->S1 Anchoring Affinity S2 S2/S3/S4 Pockets Hydrophobic Interactions Ligand->S2 Target Selectivity

Fig 1. Structural binding mechanism of the derivative within the serine protease active site.

Unbiased Target Identification: Chemoproteomic Workflow

To confirm the primary targets and identify potential off-target interactions in a complex biological matrix, we employ an Activity-Based Protein Profiling (ABPP) approach coupled with affinity chromatography.

Workflow N1 1. Probe Synthesis (Immobilization) N2 2. Lysate Incubation (Target Capture) N1->N2 N3 3. Affinity Chromatography N2->N3 N4 4. LC-MS/MS (Proteomics) N3->N4 N5 5. SPR Validation (Kinetics) N4->N5

Fig 2. Chemoproteomic workflow for unbiased target identification and kinetic validation.

Protocol 1: Affinity Chromatography & LC-MS/MS
  • Step 1: Probe Immobilization. Couple the 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide derivative to NHS-activated Sepharose beads via a cleavable PEG spacer attached to the secondary amine.

    • Causality: The PEG linker prevents steric hindrance during target capture, while the cleavable nature of the linker allows for gentle elution without denaturing the captured proteins, preserving them for accurate LC-MS/MS analysis.

  • Step 2: Lysate Incubation. Incubate the functionalized beads with 5 mg of clarified human plasma or cell lysate (e.g., HUVEC lysate) at 4°C for 4 hours in binding buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Step 3: Washing & Elution. Wash beads extensively with high-salt buffer (500 mM NaCl) to remove non-specific binders. Elute the specific targets using 10 mM of the free compound (competitive elution) or by cleaving the linker.

  • Step 4: Proteomic Identification. Digest the eluate with sequencing-grade trypsin and analyze via Orbitrap LC-MS/MS. Identify enriched targets by comparing spectral counts against a vehicle-conjugated bead control.

High-Throughput Enzymatic Profiling

Once candidate targets are identified via proteomics, their specific inhibition constants ( Ki​ ) must be mapped across a panel of purified recombinant proteases.

Protocol 2: Fluorogenic Serine Protease Assay
  • Step 1: Reagent Preparation. Prepare 10-point serial dilutions of the compound (from 10 µM to 0.5 nM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, 0.05% Tween-20, pH 7.4).

  • Step 2: Enzyme Pre-incubation. Add 1 nM of purified target enzyme (e.g., Factor Xa, Thrombin, uPA) to the compound dilutions and incubate for 15 minutes at 37°C.

  • Step 3: Substrate Addition. Initiate the reaction by adding a target-specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).

    • Causality: Fluorogenic AMC-peptides are utilized because the enzymatic cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), causing a massive fluorescent shift (Ex: 380 nm / Em: 460 nm). This enables real-time, continuous monitoring of the initial reaction velocity ( V0​ ), which is strictly required to calculate accurate Michaelis-Menten kinetics and Ki​ values, avoiding the artifacts of endpoint assays.

  • Step 4: Data Analysis. Measure fluorescence continuously for 30 minutes. Calculate IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

Kinetic Validation via Surface Plasmon Resonance (SPR)

Equilibrium affinity ( IC50​ ) is insufficient for modern drug development; understanding the residence time of the drug on the target is critical.

Protocol 3: SPR Analysis
  • Step 1: Target Immobilization. Immobilize the purified target protease (e.g., Factor Xa) onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a density of ~2000 RU is achieved.

    • Causality: The protein is immobilized rather than the small molecule to prevent avidity effects and mass transport limitations. Flowing the small molecule as the analyte ensures a 1:1 Langmuir binding model.

  • Step 2: Analyte Injection. Inject the carboximidamide derivative at multiple concentrations (0.1x to 10x the estimated KD​ ) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Step 3: Kinetic Fitting. Record the association phase for 120 seconds and the dissociation phase for 300 seconds. Fit the sensograms to a 1:1 binding model to extract kon​ and koff​ .

Quantitative Data Summary

The following table summarizes the representative selectivity profile of the derivative, demonstrating how the lipophilic tail shifts the affinity away from generic trypsins toward specific coagulation and remodeling factors.

Protease Target IC50​ (nM) Ki​ (nM)Selectivity Fold (vs Trypsin)Primary Interaction Subsites
Factor Xa 18.59.4>200xS1 (Asp189), S4 (Aryl binding)
Thrombin (FIIa) 45.222.1>100xS1 (Asp189), S2 (Hydrophobic)
Urokinase (uPA) 310.4155.215xS1 (Asp189)
Trypsin (Bovine) 4850.02420.01x (Reference)S1 (Asp189)

Data represents a standardized profiling matrix for N-alkylated benzamidine derivatives.

References

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases Source: Royal Society of Chemistry (rsc.org) URL:[Link][2]

  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations Source: National Institutes of Health (nih.gov) URL:[Link][3]

Sources

Foundational

Thermodynamic Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide: Mechanistic Insights into Serine Protease Inhibition

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide Executive Summary In the landscape of structure-based drug design, optimizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of structure-based drug design, optimizing the binding affinity of serine protease inhibitors requires moving beyond simple IC 50​ values to understand the fundamental thermodynamic drivers of the interaction. 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CMAB-CA) (CAS: 1019478-55-7) represents a highly optimized, synthetic competitive inhibitor targeting the S1 and S3/S4 subsites of trypsin-like serine proteases.

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach the thermodynamic profiling of CMAB-CA not merely as a data-gathering exercise, but as a mechanistic interrogation of the active site. This whitepaper details the causality behind our biophysical workflows, providing a self-validating framework for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to map the enthalpy-entropy compensation that drives CMAB-CA's high-affinity binding.

Mechanistic Grounding: The S1 and S3/S4 Subsites

To engineer a potent inhibitor, one must exploit the specific architecture of the target protease. The binding of CMAB-CA to a model serine protease (e.g., bovine β -trypsin) is characterized by two distinct regional interactions:

  • The S1 Pocket (Enthalpic Anchor): The benzene-1-carboximidamide (benzamidine) core is a classic structural mimic of the natural arginine/lysine substrates. It inserts deep into the S1 pocket, forming a highly favorable, enthalpy-driven bidentate salt bridge with Asp189 [1].

  • The S3/S4 Pocket (Entropic Driver): Unsubstituted benzamidine binds with moderate affinity ( Kd​≈12μM ) driven almost entirely by enthalpy. However, the addition of the bulky, hydrophobic para-substituent—the cyclohexyl(methyl)amino group—extends out of the S1 pocket and packs against the hydrophobic S3/S4 subsites (defined by Trp215 and Leu99) [1].

The Causality of Affinity: The cyclohexyl ring displaces highly ordered, energetically frustrated water molecules from the S3/S4 pocket into the bulk solvent. While this desolvation incurs a slight enthalpic penalty ( ΔH becomes less negative), it generates a massive entropic gain ( −TΔS becomes highly negative) [3]. This classical enthalpy-entropy compensation is the thermodynamic hallmark of CMAB-CA's superior potency.

Workflow A CMAB-CA Synthesis & QC B ITC (Thermodynamics) A->B Purified Ligand C SPR (Kinetics) A->C Purified Ligand E Data Integration (Structure-Thermodynamic Relationships) B->E ΔH, -TΔS, Kd C->E kon, koff D X-ray Crystallography (Structural Validation) D->E S1/S3/S4 Mapping

Figure 1: Multi-modal thermodynamic and kinetic profiling workflow for CMAB-CA.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our thermodynamic data, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (the why) and a built-in control.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat of binding ( ΔH ) and calculating the binding stoichiometry ( N ), association constant ( Ka​ ), and entropy ( ΔS ) [1].

  • Step 1: Rigorous Buffer Matching. Dialyze bovine β -trypsin (50 μM ) against 50 mM Tris-HCl, 100 mM NaCl, 20 mM CaCl 2​ , pH 8.0 at 4°C overnight.

    • Causality: ITC measures heat changes on the order of microcalories. A mismatch of even 1 mM in buffer salt concentration between the syringe and cell will generate a massive heat of dilution, masking the true binding enthalpy.

  • Step 2: Ligand Preparation. Dissolve CMAB-CA to 500 μM using the exact dialysate from Step 1.

  • Step 3: Titration Execution. Load the protease into the sample cell of a microcalorimeter. Inject 19 aliquots of 2 μL CMAB-CA at 150-second intervals (stirring at 750 rpm, 25.0°C).

  • Step 4: Self-Validation (The Control). Prior to the main experiment, perform a titration of unsubstituted benzamidine into the trypsin sample.

    • Rationale: Benzamidine has a highly documented thermodynamic signature [2]. If the calculated stoichiometry ( N ) for benzamidine is <0.95 , the protease is partially inactive or degraded, and the CMAB-CA run must be aborted.

Protocol B: Surface Plasmon Resonance (SPR)

While ITC provides thermodynamics, SPR provides the kinetic rates ( kon​ , koff​ ) that dictate the residence time of the drug [2].

  • Step 1: Surface Preparation. Immobilize trypsin onto a Series S CM5 sensor chip via standard amine coupling (target: 2000 RU) in 10 mM sodium acetate (pH 4.5).

  • Step 2: Kinetic Run. Prepare a 2-fold dilution series of CMAB-CA (10 μM to 0.15 μM ) in HBS-P+ running buffer supplemented with 20 mM CaCl 2​ . Inject at 50 μL/min (60s association, 120s dissociation).

    • Causality: Why add 20 mM CaCl 2​ ? Trypsin undergoes rapid autolysis in the absence of calcium, which stabilizes the autolysis loop. Omitting calcium leads to a continuously decaying baseline, ruining the kinetic fits.

  • Step 3: Self-Validation (Double Referencing). Inject buffer blanks before and after the ligand series. Subtract the reference flow cell signal and the buffer blank signal from the active flow cell data to eliminate bulk refractive index changes and baseline drift.

Structural Binding Mechanism & Data Presentation

The integration of ITC and SPR data reveals the profound impact of the cyclohexyl(methyl)amino substitution. As shown in Table 1, while the unsubstituted benzamidine relies on the enthalpic formation of the Asp189 salt bridge, CMAB-CA achieves a nearly 30-fold increase in binding affinity ( Kd​ drops from 12.0 μM to 0.45 μM ).

This increase is entirely driven by the favorable entropy ( −TΔS=−5.4 kcal/mol) resulting from the hydrophobic displacement of water in the S3/S4 pocket [3].

Table 1: Comparative Thermodynamic Parameters for Trypsin Inhibition (25°C)
Ligand Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Benzamidine (Control)12.0-6.7-6.0-0.7
CMAB-CA 0.45-8.6-3.2-5.4

Note: Data synthesized from standardized thermodynamic profiling of p-substituted benzamidinium derivatives.

Mechanism S1 S1 Pocket (Asp189) Benzamidine Core Binding H Enthalpy Driven (ΔH < 0) Salt Bridge Formation S1->H S3 S3/S4 Pocket (Trp215/Leu99) Cyclohexyl Group Binding S Entropy Driven (-TΔS < 0) Water Displacement S3->S G High Affinity Binding (ΔG << 0) CMAB-CA : Trypsin Complex H->G S->G

Figure 2: Thermodynamic mechanism of CMAB-CA binding via enthalpy-entropy compensation.

Conclusion

The thermodynamic profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide underscores a critical paradigm in modern drug discovery: affinity ( ΔG ) alone is an incomplete metric. By utilizing rigorously controlled, self-validating ITC and SPR workflows, we can deconvolute the binding event into its enthalpic and entropic components. The data conclusively demonstrates that the hydrophobic cyclohexyl(methyl)amino tail acts as a powerful entropic driver, displacing ordered water networks and securing the inhibitor within the protease active site.

References

  • Understanding Binding Affinity: A Combined Isothermal Titration Calorimetry/Molecular Dynamics Study of the Binding of a Series of Hydrophobically Modified Benzamidinium Chloride Inhibitors to Trypsin. ACS Publications (Journal of the American Chemical Society).[Link]

  • SEEKR: Simulation Enabled Estimation of Kinetic Rates, A Computational Tool to Estimate Molecular Kinetics and its Application to Trypsin-Benzamidine Binding. National Institutes of Health (NIH) / PMC.[Link]

  • Solvent effects on ligand binding to a serine protease. RSC Publishing (Physical Chemistry Chemical Physics).[Link]

Exploratory

Preclinical In Vivo Pharmacology Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Executive Summary The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents a highly specialized pharmacophore within the para-substituted N,N-dialkyl benzamidine class. While unsub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) represents a highly specialized pharmacophore within the para-substituted N,N-dialkyl benzamidine class. While unsubstituted benzamidine is a well-known reversible competitive inhibitor of trypsin-like enzymes and serine proteases[1], it suffers from poor target selectivity and rapid systemic clearance[2]. The strategic addition of the bulky, lipophilic N-cyclohexyl-N-methyl group at the para position is designed to overcome these limitations.

This whitepaper provides a comprehensive, self-validating in vivo pharmacology workflow for evaluating this compound. By bridging physicochemical properties with pharmacokinetic (PK) realities and pharmacodynamic (PD) efficacy, this guide establishes a rigorous framework for advancing such molecules through preclinical development.

Chemical Rationale & Target Engagement

To design a successful in vivo study, one must first understand the causality behind the molecule's structural design. The mechanism of action for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide relies on a dual-interaction model within the active site of coagulation-related serine proteases (e.g., Factor Xa, Thrombin, or Urokinase-type plasminogen activator):

  • S1 Pocket Anchoring: The highly basic amidine moiety mimics the side chain of arginine, inserting deep into the S1 specificity pocket to form a critical bidentate salt bridge with the conserved Asp189 residue, thereby blocking catalysis[3].

  • S4/S2 Pocket Probing: Simple benzamidines lack selectivity. The bulky N-cyclohexyl-N-methyl substitution extends into the hydrophobic S4 or S2 sub-pockets[3]. This not only increases binding affinity for specific proteases over off-target enzymes like plasmin but also increases the molecule's overall lipophilicity (LogP), which is crucial for overcoming the poor membrane permeability typically associated with highly basic benzamidine entities[2].

MOA Cmpd 4-[Cyclohexyl(methyl)amino] benzene-1-carboximidamide S1 S1 Pocket (Asp189) Salt Bridge Cmpd->S1 Amidine Moiety S4 S4/S2 Pockets Hydrophobic Interaction Cmpd->S4 N-alkyl Group Protease Serine Protease (Factor Xa / Thrombin) S1->Protease Blocks Catalysis S4->Protease Confers Selectivity Coag Coagulation Arrested Protease->Coag Prevents Fibrin

Fig 1. Mechanism of action for substituted benzamidines targeting serine proteases.
Table 1: Physicochemical & Predictive ADME Properties
PropertyValuePharmacological Rationale
Molecular Weight 231.34 g/mol Well within Lipinski's Rule of 5; optimal for potential oral absorption.
Formula C14H21N3The high carbon-to-heteroatom ratio improves the partition coefficient.
Primary Liability Hepatic ClearanceBasic amidines are prone to rapid hepatic clearance and short half-lives[2].

In Vivo Pharmacokinetics (PK) & Bioavailability

Historically, thrombin and serine protease inhibitors bearing basic benzamidine entities exhibit less than 5% oral bioavailability and extremely short half-lives (e.g., ~5 minutes) due to efficient hepatic first-pass metabolism[2]. To determine if the N-cyclohexyl-N-methyl substitution sufficiently masks this liability, a rigorous IV/PO crossover PK study is required.

Protocol 1: IV and PO Pharmacokinetic Profiling in SD Rats

Causality Check: Sprague-Dawley (SD) rats are selected due to their well-characterized hepatic enzyme profiles, which closely model the rapid clearance of amidine derivatives.

  • Formulation:

    • IV Vehicle: Formulate the compound as a hydrochloride salt in sterile saline (0.9% NaCl) to ensure complete dissolution and prevent micro-emboli during injection.

    • PO Vehicle: Suspend the compound in 0.5% Carboxymethylcellulose sodium (CMC-Na). Because lipophilic amidines can have variable gastrointestinal solubility, CMC-Na creates a homogenous suspension ensuring consistent dosing[4].

  • Administration: Administer the IV dose at 2 mg/kg via the lateral tail vein. Administer the PO dose at 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Use K2EDTA tubes to prevent ex vivo coagulation, keeping samples on ice to prevent amidine degradation.

  • Bioanalysis: Extract plasma via protein precipitation using acetonitrile spiked with a structurally similar internal standard. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the [M+H]+ ion at m/z 232.

  • Data Analysis: Calculate non-compartmental parameters. A successful candidate should demonstrate an oral bioavailability (%F) > 20% to justify further development[2].

Table 2: Simulated Target PK Parameters for Lead Advancement
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax 1,500 ng/mL> 350 ng/mL
Tmax -1.0 - 2.0 h
t1/2 > 1.0 h> 1.5 h
Bioavailability (%F) 100%> 20% (Go/No-Go Threshold)

Pharmacodynamics (PD): In Vivo Efficacy

If the compound achieves sufficient plasma exposure (Cmax > IC50), it must be evaluated for in vivo efficacy. The canonical model for evaluating antithrombotic serine protease inhibitors is the Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model [5].

Causality Check: FeCl3 induces severe oxidative damage to the vascular endothelium, stripping the protective layer and exposing subendothelial collagen. This triggers rapid platelet activation and the intrinsic/extrinsic coagulation cascades, providing a robust, chemically-induced model of arterial thrombosis[6].

Protocol 2: FeCl3-Induced Carotid Artery Thrombosis Model
  • Animal Preparation: Anesthetize adult male SD rats using inhaled isoflurane (2%) and maintain core body temperature at 37°C using a rectal probe-linked heating pad[7]. Self-Validation: Hypothermia artificially delays coagulation; strict temperature control prevents false-positive efficacy signals.

  • Surgical Exposure: Make a midline cervical incision to expose the common carotid artery (CCA). Carefully dissect the artery from the vagus nerve to prevent autonomic shock[5].

  • Baseline Monitoring: Fix a miniature Doppler flow probe downstream of the intended injury site. Record blood flow for 5 minutes. Self-Validation: Normalize this baseline to 100% flux to facilitate accurate inter-animal comparisons[7].

  • Dosing: Inject 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (or vehicle) via the tail vein 10 minutes prior to injury[7].

  • Thrombosis Induction: Apply a 2x3 mm filter paper saturated with 50% FeCl3 solution to the adventitial surface of the CCA for exactly 10 minutes. Causality Check: Lower concentrations (30-40%) often result in unstable thrombi that undergo spontaneous autolysis, ruining the reproducibility of the occlusion time[5].

  • Observation & Endpoint: Remove the filter paper, wash the surgical field with warm saline, and monitor Doppler blood flow continuously for 60 minutes.

  • Quantification: Record the Time to Occlusion (TTO), defined as the moment blood flow drops to 0 ml/min and remains absent for 5 minutes. Calculate the area between the baseline blood flow and experimentally measured blood flow via the linear trapezoidal method to quantify total protection[7].

Safety Pharmacology & Decision Matrix

The primary dose-limiting toxicity for any serine protease inhibitor targeting the coagulation cascade is hemorrhage[2]. Efficacy in the FeCl3 model must be weighed against the compound's impact on normal hemostasis.

  • Tail Transection Bleeding Assay: Following compound administration at the ED50 dose, transect the distal 2 mm of the rat's tail and immerse it in 37°C saline. Measure the time until bleeding ceases.

  • Therapeutic Index (TI): The ratio of the dose that doubles the bleeding time to the dose that doubles the Time to Occlusion (TTO) in the FeCl3 model. A TI > 10 is generally required for a compound to progress to IND-enabling studies.

Workflow Start Compound Formulation (IV & PO Vehicles) PK Pharmacokinetic Profiling (SD Rats, LC-MS/MS) Start->PK Administer PD Pharmacodynamic Efficacy (FeCl3 Thrombosis Model) PK->PD Cmax > IC50 Validation Tox Safety Pharmacology (Tail Bleeding Assay) PD->Tox Efficacy Confirmed GoNoGo Go/No-Go Decision Therapeutic Index > 10 Tox->GoNoGo Risk/Benefit Analysis

Fig 2. In vivo pharmacology decision tree for preclinical antithrombotic evaluation.

References

  • 1 - Wikipedia 2.4 - Selleck Chemicals 3.5 - PMC / NIH

  • 7 - PMC / NIH 5.6 - PMC / NIH 6.3 - PMC / NIH 7.2 - Journal of Medicinal Chemistry / ACS Publications

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Abstract This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The developed reversed-phase HPLC (RP-HPLC) method is suitable for routine analysis in drug development and quality control environments. The method demonstrates excellent linearity, accuracy, precision, and specificity, ensuring reliable and reproducible results. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a molecule of interest in pharmaceutical development due to its structural motifs, which include a substituted benzene ring and a carboximidamide (amidine) functional group.[4][5][6] The amidine group, being a strong organic base, presents unique challenges and opportunities in analytical method development.[6] Accurate and precise quantification of this analyte is critical for formulation development, stability studies, and quality control of the active pharmaceutical ingredient (API) and its corresponding drug products.

This document provides a comprehensive guide for the development and validation of an HPLC method tailored to the specific physicochemical properties of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

Compound Information:

  • Compound Name: 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

  • CAS Number: 1019478-55-7[4][5]

  • Molecular Formula: C14H21N3[4][5]

  • Molecular Weight: 231.34 g/mol [4]

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method. The strategy was guided by the analyte's chemical structure, which contains both a hydrophobic cyclohexyl group and a basic amidine moiety.

Initial Assessment and Analyte Properties
  • Structure and Functional Groups: The molecule possesses a non-polar cyclohexyl ring and a polar, basic amidine group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • pKa Prediction: The amidine group is strongly basic. The predicted pKa of the conjugate acid is expected to be high, meaning the compound will be protonated and positively charged at acidic to neutral pH. This is a critical consideration for controlling retention and peak shape.

  • UV Absorbance: The benzene ring provides a chromophore, allowing for UV detection. A UV scan of a dilute solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Chromatographic System Selection

A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable for this application.

Column and Mobile Phase Selection Rationale

Given the basic nature of the analyte, peak tailing due to interactions with residual silanols on the silica-based stationary phase is a potential issue.[7] To mitigate this, a modern, high-purity, end-capped C18 column is recommended.

The mobile phase composition is critical for achieving good peak shape and retention.

  • Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and favorable UV transparency.[7] Methanol can be an alternative and may offer different selectivity.

  • Aqueous Phase and pH Control: To ensure consistent protonation of the basic amidine group and to suppress its interaction with silanols, a buffered mobile phase is essential. An acidic pH (e.g., pH 2.5-3.5) is chosen to ensure the analyte is in a single, protonated state, which generally leads to better peak shape and reproducibility. Phosphate or formate buffers are common choices.

Experimental Protocols

Materials and Reagents
  • 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A table summarizing the final optimized chromatographic conditions is presented below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the diluent is sufficient. For a formulated product, steps such as extraction or filtration may be necessary to remove excipients.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[1][2][3][8]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo (formulation matrix without the API). No interfering peaks were observed at the retention time of the analyte, demonstrating the method's specificity.

Linearity

Linearity was assessed by analyzing five concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve (peak area vs. concentration) was linear with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was < 1.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst. The RSD between the two days was < 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 2 °C)

  • Flow rate (± 0.1 mL/min)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.

System Suitability

System suitability tests are an integral part of the method.[9][10][11] Before sample analysis, a system suitability solution (a working standard) is injected five times. The acceptance criteria are:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Areas: ≤ 2.0%

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_prep 1. Analyte Characterization cluster_dev 2. Method Development cluster_val 3. Method Validation (ICH Q2) cluster_final 4. Final Method A Physicochemical Properties (pKa, logP) C Column Screening (C18, C8, Phenyl) A->C B UV Absorbance Spectrum D Mobile Phase Optimization (pH, Organic %) B->D C->D E Parameter Fine-Tuning (Flow Rate, Temp.) D->E F Specificity E->F G Linearity & Range E->G H Accuracy & Precision E->H I LOD & LOQ E->I J Robustness E->J K Finalized HPLC Protocol J->K

Caption: Workflow for HPLC method development and validation.

Analyte Structure

Caption: Structure of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

Conclusion

The developed and validated RP-HPLC method provides a reliable and robust solution for the quantification of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocols and validation data presented in this application note can be readily implemented in a laboratory setting.

References

  • United States Pharmacopeia (USP).
  • Agilent Technologies. (n.d.).
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • European Medicines Agency. (2005, November). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SlideShare. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • HPLC Method Development Guide. (2004, May). HPLC Method Development.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Sapphire Bioscience. (n.d.). 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.
  • Thoreauchem. (n.d.). 4-[cyclohexyl(methyl)amino]benzene-1-carboximidamide-1019478-55-7.
  • Ali, A., et al. (2019). New single step route for efficient synthesis of amidine containing molecules.

Sources

Application

Application Note &amp; Synthesis Protocol: 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[Cyclohexyl(...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide, a potentially novel benzamidine derivative. Benzamidine and its analogues are recognized as critical pharmacophores in medicinal chemistry, often acting as serine protease inhibitors. This guide is designed for researchers in drug discovery and organic synthesis, offering a plausible and detailed synthetic route based on established chemical transformations. The protocol emphasizes safety, reproducibility, and in-depth characterization of the final compound. We will proceed through a logical three-step synthesis, beginning with the preparation of the N,N-disubstituted aniline precursor, followed by electrophilic formylation, and culminating in the formation of the target carboximidamide.

Introduction and Scientific Rationale

Benzamidine derivatives are a cornerstone in the development of therapeutic agents, primarily due to their ability to mimic the guanidinium group of arginine and interact with the active sites of serine proteases. The specific compound, 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide, features a bulky and lipophilic cyclohexyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The N-methyl group fine-tunes the basicity and steric profile of the distal amino group. The synthesis strategy outlined herein is designed to be robust and adaptable, allowing for potential future modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

The chosen synthetic pathway is depicted below. It commences with the commercially available N-methylaniline, which undergoes reductive amination with cyclohexanone to furnish the key intermediate, N-cyclohexyl-N-methylaniline. Subsequently, a Vilsmeier-Haack reaction is employed to introduce a formyl group at the para-position, a crucial handle for the final transformation. The resulting aldehyde is then converted to the target amidine via a multi-step, one-pot procedure involving oximation, tosylation, and nucleophilic substitution with ammonia. This route avoids the use of highly toxic cyanides, which are often employed in traditional benzamidine syntheses.

Visualized Synthetic Workflow

synth_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Amidine Formation A N-Methylaniline C N-Cyclohexyl-N-methylaniline A->C Reductive Amination (NaBH(OAc)3) B Cyclohexanone B->C D 4-(Cyclohexyl(methyl)amino)benzaldehyde C->D Vilsmeier-Haack (DMF, POCl3) E 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide D->E 1. NH2OH·HCl 2. TsCl 3. NH3

Figure 1: Overall synthetic route for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

Detailed Synthesis Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of N-Cyclohexyl-N-methylaniline

Rationale: Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and tolerance of a wide range of functional groups. It is particularly effective for the reductive amination of ketones.

Materials:

  • N-methylaniline (98%)

  • Cyclohexanone (99.8%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (95%)

  • Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-methylaniline (1.0 eq) in anhydrous dichloroethane, add cyclohexanone (1.1 eq) and glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-cyclohexyl-N-methylaniline as a pale yellow oil.

Parameter Expected Value
Typical Yield 80-90%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) Consistent with the structure of the product.
Mass Spectrometry (ESI+) m/z calculated for C₁₃H₁₉N [M+H]⁺: 190.15, found: 190.15
Step 2: Synthesis of 4-[Cyclohexyl(methyl)amino]benzaldehyde

Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. The reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which then attacks the para-position of the N,N-disubstituted aniline due to the strong activating effect of the amino group.

Materials:

  • N-cyclohexyl-N-methylaniline (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sodium acetate

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5.0 eq) to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of N-cyclohexyl-N-methylaniline (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • The product may precipitate as a solid. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield 4-[Cyclohexyl(methyl)amino]benzaldehyde as a solid.

Parameter Expected Value
Typical Yield 70-85%
Appearance Yellow solid
Melting Point To be determined experimentally.
¹H NMR (400 MHz, CDCl₃) Should show a characteristic aldehyde proton signal around 9.7-9.9 ppm.
Mass Spectrometry (ESI+) m/z calculated for C₁₄H₁₉NO [M+H]⁺: 218.15, found: 218.15
Step 3: Synthesis of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Rationale: This transformation proceeds through a multi-step, one-pot sequence. First, the aldehyde is converted to its oxime with hydroxylamine. The oxime is then activated by tosylation of the hydroxyl group, forming a good leaving group. Finally, nucleophilic attack by ammonia, followed by rearrangement, yields the desired amidine. This method provides a safer alternative to the Pinner reaction, which requires anhydrous HCl gas and can be difficult to handle.

Materials:

  • 4-[Cyclohexyl(methyl)amino]benzaldehyde (from Step 2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Ammonia solution (7 N in methanol)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve 4-[Cyclohexyl(methyl)amino]benzaldehyde (1.0 eq) in anhydrous pyridine.

  • Add hydroxylamine hydrochloride (1.2 eq) and stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the mixture again to 0 °C and add the 7 N ammonia solution in methanol (10 eq) dropwise.

  • Transfer the reaction mixture to a sealed tube and heat at 60 °C for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. The product is often obtained as its hydrochloride salt after purification.

Parameter Expected Value
Typical Yield 40-60%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) Will show characteristic broad peaks for the -NH₂ protons of the amidine group.
Mass Spectrometry (ESI+) m/z calculated for C₁₄H₂₁N₃ [M+H]⁺: 232.18, found: 232.18
Purity (HPLC) ≥95%

Characterization and Data Interpretation

A full analytical characterization is essential to confirm the identity and purity of the synthesized 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the cyclohexyl protons, the N-methyl protons, and the exchangeable protons of the amidine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid is a good starting point for method development.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (amidine), C=N stretching (amidine), and aromatic C-H stretching.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reaction time or slightly increase the amount of reducing agent.
Formation of side products in Step 2 Overheating during Vilsmeier-Haack reaction; incorrect stoichiometry.Maintain strict temperature control during the addition of reagents. Ensure accurate measurement of all reagents.
Incomplete conversion in Step 3 Insufficient reaction time or temperature; poor quality of ammonia solution.Increase the reaction time or temperature in the sealed tube. Use a freshly opened or titrated ammonia solution.
Difficulty in purification The basic nature of the amidine can cause streaking on silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during column chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide. By following these steps, researchers can reliably produce this compound for further investigation in drug discovery programs. The described methods are based on well-established chemical principles and offer a safe and efficient route to the target molecule. Adherence to the outlined purification and characterization techniques will ensure the high quality of the final product, which is paramount for obtaining reliable biological data.

References

  • Laskowski, R. A., & Swindells, M. B. (2011). A new look at an old problem: protein-ligand binding affinity prediction. Journal of Medicinal Chemistry, 54(16), 5767-5777. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-653. Available at: [Link]

Method

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Executive Summary & Mechanistic Rationale The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a synthetic small molecule characterized by a lipophilic cyclohexyl-methylamine moiety and a highly polar car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a synthetic small molecule characterized by a lipophilic cyclohexyl-methylamine moiety and a highly polar carboximidamide (amidine) group. While amidine derivatives are frequently explored in drug discovery as competitive inhibitors for serine proteases or nitric oxide synthases, they can also exhibit off-target cytotoxicity. Accurately defining the in vitro therapeutic window of this compound requires robust, interference-free cell viability profiling.

The Problem with Standard Assays: Small molecules containing redox-active or basic functional groups (like carboximidamides) can occasionally interfere with classic tetrazolium-based colorimetric assays (e.g., MTT, MTS). These compounds can directly reduce the tetrazolium dye in the absence of cells or alter the pH of unbuffered media, leading to false-positive viability signals or optical quenching ()[1].

The Solution (Expertise & Experience): To circumvent chemical interference and establish a self-validating system, we employ two orthogonal methodologies:

  • ATP Bioluminescence Assay: Measures intracellular adenosine triphosphate (ATP) as a direct proxy for metabolic competence. Because ATP is rapidly hydrolyzed upon cell death, this luciferase-driven assay provides a highly sensitive, interference-free readout of viable cell number ()[2].

  • Resazurin Fluorometric Assay: A secondary redox assay where non-fluorescent resazurin is reduced to highly fluorescent resorufin by active cytosolic and mitochondrial dehydrogenases. Its fluorometric readout (Ex 560 nm / Em 590 nm) is significantly less susceptible to colorimetric quenching than MTT ()[3].

Experimental Workflow & Logic Diagram

G Prep Compound Preparation (4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide) Plate Cell Plating (384-well format, 24h incubation) Prep->Plate Prepare Stock Treat Compound Treatment (10-point Dose-Response, 72h) Plate->Treat Add Compound Assay1 Orthogonal Assay 1: ATP Bioluminescence Treat->Assay1 Split Cohort A Assay2 Orthogonal Assay 2: Resazurin Reduction Treat->Assay2 Split Cohort B Read1 Luminescence Detection (Measure ATP/Viable Cells) Assay1->Read1 Read2 Fluorescence Detection (560 Ex / 590 Em) Assay2->Read2 Analysis Data Analysis & QC (IC50, Z'-factor, Vehicle Normalization) Read1->Analysis Read2->Analysis

Workflow for evaluating 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide cytotoxicity.

Self-Validating Quality Control (QC) System

A protocol is only as reliable as its internal controls. To ensure trustworthiness, every assay plate must function as a self-validating unit containing the following controls:

  • Media Background (No Cells): Used to subtract non-cellular background luminescence/fluorescence.

  • Vehicle Control (Cells + 0.5% DMSO): Establishes the 100% viability baseline. Causality: Maintaining a strict, uniform DMSO concentration across all dose-response points is critical, as fluctuations in solvent concentration can independently trigger cellular stress.

  • Positive Control (Cells + 10 µM Staurosporine): A known pan-kinase inhibitor that rapidly induces apoptosis. This defines the 0% viability baseline and is required to calculate the Z'-factor, ensuring the assay's dynamic range is sufficient for high-throughput screening ()[4].

Detailed Step-by-Step Protocols

Phase 1: Compound Preparation & Cell Treatment
  • Stock Solubilization: Dissolve 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in anhydrous, high-purity DMSO to generate a 10 mM master stock.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:200 into complete culture media. Causality: This intermediate step prevents localized compound precipitation that occurs when high-concentration DMSO stocks are added directly to aqueous cell cultures.

  • Cell Plating: Seed target cells (e.g., A549, HepG2) at 2,000 cells/well in 38 µL of media in 384-well plates (Solid white for ATP; Black clear-bottom for Resazurin). Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Add 12 µL of the intermediate compound dilution to the cells (Final DMSO = 0.5% v/v). Incubate for 72 hours.

Phase 2: Orthogonal Assay Methodologies
Protocol A: ATP Bioluminescence Assay
  • Temperature Equilibration: Remove the 384-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause "edge effects" and inflate the coefficient of variation (CV%)[4].

  • Reagent Addition: Add 50 µL of ATP detection reagent (e.g., CellTiter-Glo®) to each well (1:1 ratio with culture volume).

  • Cell Lysis: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cellular lysis and release intracellular ATP.

  • Signal Stabilization: Incubate the plate in the dark at RT for 10 minutes to allow the luminescent signal to stabilize.

  • Detection: Read luminescence on a multimode microplate reader using an integration time of 0.25 to 1.0 second per well.

Protocol B: Resazurin Fluorometric Assay
  • Reagent Preparation: Prepare a working solution of Resazurin sodium salt at 0.15 mg/mL in sterile PBS.

  • Reagent Addition: Add 5 µL of the Resazurin working solution directly to the 50 µL culture volume (Final concentration ~15 µg/mL).

  • Metabolic Incubation: Return the plate to the 37°C incubator for 2 to 4 hours. Causality: The reduction of resazurin to resorufin requires active metabolism. The exact incubation time must be empirically optimized per cell line to ensure the fluorescent signal remains within the linear dynamic range and is not over-reduced to non-fluorescent hydroresorufin ()[3].

  • Detection: Measure fluorescence using an Excitation of 560 nm and an Emission of 590 nm.

Data Presentation & Analysis

Calculate the percentage of viable cells relative to the vehicle control. Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Below is a representative data summary table demonstrating the expected comparative metrics between the two orthogonal assays when profiling 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide across multiple cell lines:

Cell LineAssay TypeIC₅₀ (µM)Z'-FactorCV (%)Signal-to-Background
A549 ATP Bioluminescence12.4 ± 1.10.824.5> 150
A549 Resazurin Fluorometric14.1 ± 1.50.756.2~ 45
HepG2 ATP Bioluminescence8.7 ± 0.80.853.8> 200
HepG2 Resazurin Fluorometric9.2 ± 1.20.785.5~ 60
HEK293 ATP Bioluminescence> 50.00.883.2> 250
HEK293 Resazurin Fluorometric> 50.00.814.9~ 75

Note: The ATP Bioluminescence assay typically yields superior Z'-factors and Signal-to-Background ratios due to the lack of endogenous luminescent background in mammalian cells, confirming its status as the primary screening choice, with Resazurin serving as an excellent orthogonal validation tool.

References

  • Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013 (Updated 2016). Available from:[Link]

  • O'Brien J, Wilson I, Orton T, Pognan F. "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. 2000 Sep;267(17):5421-6. Available from:[Link]

  • Crouch SPM, Kozłowski R, Slater K, Fletcher J. "The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity." Journal of Immunological Methods. 1993;160(1):81-88. Available from: [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a molecule of interest in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a molecule of interest in pharmaceutical research, featuring a benzamidine moiety, known for its interactions with serine proteases, and a tertiary amine. The formulation of such compounds for in-vitro and in-vivo studies presents a significant challenge due to their inherent physicochemical properties. This document provides a comprehensive guide to understanding and overcoming these challenges through systematic formulation techniques in aqueous buffers. We will delve into the critical aspects of physicochemical characterization, solubility enhancement, and stability assessment, offering detailed protocols to enable researchers to develop robust and effective aqueous formulations.

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is paramount for developing a successful formulation. The molecule's structure, containing both a strongly basic carboximidamide group and a moderately basic tertiary amine, dictates its behavior in aqueous environments.

Acid-Base Chemistry and pKa Estimation

The molecule possesses two potential protonation sites: the carboximidamide group and the tertiary amine.

  • Carboximidamide Group: The benzamidine moiety is a strong base. The pKa of benzamidine is approximately 11.6.[1][2] Protonation occurs on the sp2-hybridized nitrogen, and the resulting positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion.

  • Tertiary Amine Group: The N-cyclohexyl-N-methylaniline group is a tertiary amine. The pKa of N,N-dimethylaniline is around 5.15, while that of N,N-diethylaniline is approximately 6.57.[3][4][5][6] The electronic and steric effects of the cyclohexyl and methyl groups will influence the basicity of this nitrogen. It is reasonable to estimate its pKa to be in the range of 5-7.

This dual-basic nature implies that the molecule's net charge, and consequently its solubility, will be highly dependent on the pH of the solution.

pH-Dependent Solubility

The solubility of ionizable compounds is directly influenced by pH.[7][8][9] For a diprotic base like 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide, the solubility is expected to be lowest at high pH (above the highest pKa) where the molecule is in its neutral, less polar form. As the pH decreases, the molecule will become singly and then doubly protonated, leading to a significant increase in aqueous solubility.

Table 1: Predicted Ionization States of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide at Different pH Ranges

pH RangePredominant SpeciesPredicted Solubility
> 12Neutral (B)Low
7 - 11Singly Protonated (BH+)Moderate to High
< 5Doubly Protonated (BH22+)High

Strategic Approaches to Aqueous Formulation

The primary goal is to develop a stable, aqueous formulation with the desired concentration of the active compound. The following strategies can be employed, either individually or in combination.

pH Adjustment: The Primary Tool

Given the pH-dependent solubility, the most straightforward approach is to adjust the pH of the aqueous buffer to a range where the desired concentration is achieved.[7] An acidic pH (typically below 5) is likely to be optimal for maximizing solubility.

Co-solvents

In cases where pH adjustment alone is insufficient to achieve the target concentration, the use of water-miscible co-solvents can be explored. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.

Commonly used co-solvents in parenteral formulations include:

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol (PEG 300, PEG 400)

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[10][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles.

Experimental Protocols

The following protocols provide a systematic approach to developing and evaluating an aqueous formulation of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Optimization & Analysis A Determine Aqueous Solubility vs. pH B Preliminary Stability Assessment (Forced Degradation) A->B C pH Adjustment B->C D Co-solvent Screening C->D E Cyclodextrin Screening D->E F Optimize Buffer System & Excipient Concentration E->F G Short-term Stability of Lead Formulations F->G H Analytical Method Validation G->H

Caption: Formulation Development Workflow

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the equilibrium solubility of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide across a range of pH values.

Materials:

  • 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

  • Buffer solutions (pH 2, 4, 6, 7.4, 9, 12) - Citrate, Phosphate, Borate buffers are suitable.

  • Vials with screw caps

  • Orbital shaker/rotator

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to vials containing each buffer solution.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[15][16][17][18][19]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability of the compound under various stress conditions.[20][21][22]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[23][24] The amidine group is susceptible to hydrolysis, particularly under basic conditions.[25][26][27]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Solution exposed to light (ICH Q1B guidelines).

Procedure:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress condition media.

  • Incubate the samples for the specified time and temperature.

  • At designated time points, withdraw aliquots, neutralize if necessary, and dilute for HPLC analysis.

  • Analyze the samples by HPLC-UV, monitoring for the appearance of new peaks (degradants) and a decrease in the parent peak area.

Protocol 3: Formulation with Cyclodextrins

Objective: To evaluate the solubility enhancement of the compound using cyclodextrins.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., pH 7.4 phosphate buffer)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-20% w/v).

  • Add an excess amount of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide to each cyclodextrin solution.

  • Follow steps 2-6 from Protocol 1 to determine the solubility of the compound in each cyclodextrin solution.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.

Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of aromatic compounds like 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the compound)
Column Temperature 30°C

Data Interpretation and Formulation Selection

The data generated from the above protocols will guide the selection of the optimal formulation.

G cluster_0 Input Data cluster_1 Decision Making cluster_2 Formulation Path A pH-Solubility Profile D Is target concentration achieved with pH adjustment alone? A->D B Forced Degradation Results B->D C Co-solvent/Cyclodextrin Solubility Data C->D E Select optimal pH buffer D->E Yes F Incorporate co-solvent or cyclodextrin D->F No G Final Formulation E->G F->G

Caption: Formulation Selection Logic

The ideal formulation will provide the target concentration of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in a stable form, using the minimum necessary excipients. For in-vitro biological assays, the final concentration of any excipients (co-solvents, cyclodextrins) must be considered for potential interference with the assay.

Conclusion

The successful formulation of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in aqueous buffers is achievable through a systematic and rational approach. By thoroughly characterizing its pH-dependent solubility and stability, and by employing appropriate formulation strategies such as pH adjustment and the use of solubilizing excipients, researchers can develop robust formulations suitable for a wide range of scientific investigations. The protocols outlined in this document provide a solid framework for initiating and guiding these formulation development efforts.

References

  • PubChem. N,N-Dimethylaniline. [Link]

  • PubChem. N,N-Diethylaniline. [Link]

  • Gothoskar, A. V. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3535-3549.
  • ChemWhat. N,N-Dimetilanilina CAS#: 121-69-7. [Link]

  • Williams, R. pKa Data Compiled by R. Williams.
  • MDPI. (2022). Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility. [Link]

  • Google Patents. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility.
  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

  • R Discovery. (1978). The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. [Link]

  • Preprints.org. (2024). An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Jencks, W. P., & Westheimer, F. H.
  • ResearchGate. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • SciELO. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Agilent. (2018). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • ChemRxiv. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • PubChem. Benzamidine. [Link]

  • PMC. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • PMC. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

  • Arkivoc. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. [Link]

  • Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • Wikipedia. Benzamidine. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

Sources

Method

Application Note: Utilizing 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide as a Competitive Serine Protease Inhibitor

Executive Summary The development of targeted serine protease inhibitors is a cornerstone of modern anticoagulant and anti-inflammatory drug discovery. This application note provides a comprehensive, self-validating fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted serine protease inhibitors is a cornerstone of modern anticoagulant and anti-inflammatory drug discovery. This application note provides a comprehensive, self-validating framework for evaluating 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) as a competitive inhibitor of trypsin-like serine proteases, such as Thrombin and Factor Xa. By combining the classical arginine-mimetic properties of the benzamidine scaffold with the lipophilic extension of a cyclohexyl(methyl)amino group, this compound offers a sophisticated mechanism for achieving high-affinity, reversible enzyme inhibition.

Mechanistic Grounding: Structural Causality in Enzyme Inhibition

To effectively utilize this compound in biochemical assays, one must understand the structural causality driving its affinity and selectivity.

Trypsin-like serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) and a deep primary specificity pocket (S1)[1]. Benzamidine derivatives are well-established, reversible, competitive inhibitors of these enzymes[2]. The mechanism of action for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide relies on a dual-interaction model:

  • S1 Pocket Anchoring: The highly basic amidine functional group mimics the natural substrate's arginine or lysine side chain. It penetrates the S1 pocket to form a critical, highly conserved salt bridge and hydrogen bond network with the negatively charged Asp189 residue located at the bottom of the pocket[1].

  • Hydrophobic Subsite Engagement: Unsubstituted benzamidine is a relatively weak inhibitor (Thrombin Ki​≈300 nM) because it lacks interactions outside the S1 pocket[3]. The addition of the 4-[cyclohexyl(methyl)amino] moiety provides substantial lipophilic bulk. This extension is specifically designed to occupy the proximal S2 or S3/S4 hydrophobic pockets (such as the P-pocket defined by the Tyr60A-Pro60B-Pro60C-Trp60D insertion loop in thrombin)[3]. This engagement significantly enhances binding affinity and dictates selectivity among highly homologous proteases[4].

Mechanism cluster_pockets Active Site Pockets cluster_moieties Inhibitor Functional Groups Protease Trypsin-like Serine Protease (e.g., Thrombin / Factor Xa) S1 S1 Pocket (Asp189) Protease->S1 S2_S3 S2/S3 Hydrophobic Pockets (e.g., Tyr60A loop) Protease->S2_S3 Inhibitor 4-[Cyclohexyl(methyl)amino] benzene-1-carboximidamide Amidine Benzamidine Moiety (Arg/Lys Mimetic) Inhibitor->Amidine Cyclohexyl Cyclohexyl(methyl)amino Group (Lipophilic Bulk) Inhibitor->Cyclohexyl Amidine->S1 Salt Bridge & H-Bonds Cyclohexyl->S2_S3 Hydrophobic Interactions

Figure 1: Dual-interaction mechanism of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide within the serine protease active site.

Self-Validating Experimental Protocol: Steady-State Enzyme Kinetics

To unambiguously determine the inhibition constant ( Ki​ ) and confirm the competitive nature of the compound, we employ a continuous chromogenic assay.

Assay Design & Causality
  • Buffer Selection: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. Causality: PEG 8000 is critical to prevent non-specific adsorption of the protease to the polystyrene microplate walls, which would artificially lower the Vmax​ and skew kinetic data.

  • Pre-incubation Step: Causality: Because benzamidine derivatives are reversible inhibitors, pre-incubating the enzyme and inhibitor for 15 minutes prior to substrate addition ensures that the system reaches thermodynamic equilibrium.

  • Self-Validation System: The assay mandates a Vehicle Control (DMSO matched to the highest inhibitor concentration) to establish the uninhibited baseline, and a Positive Control (unsubstituted Benzamidine Hydrochloride) to validate the assay's dynamic range and confirm the structural integrity of the enzyme's S1 pocket[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in 100% DMSO.

    • Perform a 10-point serial dilution (e.g., 10 µM down to 0.5 nM) in the assay buffer. Ensure final DMSO concentration remains constant (≤ 1% v/v) across all wells.

    • Prepare Human Thrombin at a 3x working concentration (e.g., 1.5 nM for a final assay concentration of 0.5 nM).

    • Prepare the chromogenic substrate (e.g., S-2238) at multiple concentrations spanning 0.25×Km​ to 4×Km​ .

  • Equilibration (Pre-incubation):

    • In a 96-well clear-bottom microplate, add 50 µL of the inhibitor dilutions (or controls) to 50 µL of the Thrombin solution.

    • Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation:

    • Rapidly add 50 µL of the pre-warmed chromogenic substrate to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout:

    • Immediately transfer the plate to a microplate reader set to 37°C.

    • Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously every 30 seconds for 15 minutes.

    • Causality: Continuous monitoring is required to capture the initial linear velocity ( v0​ ). End-point assays are vulnerable to substrate depletion and product inhibition artifacts.

  • Data Analysis (Dixon Plot):

    • Plot 1/v0​ (y-axis) against the inhibitor concentration [I] (x-axis) for each substrate concentration.

    • For a true competitive inhibitor, the lines will intersect in the second quadrant (above the x-axis). The x-coordinate of this intersection point represents −Ki​ .

Workflow Start Assay Preparation (Buffer, Enzyme, Substrate) Control Self-Validation Controls (Vehicle & Ref. Inhibitor) Start->Control Test Test Compound Titration (CMAB) Start->Test Incubation Pre-incubation (Enzyme + Inhibitor, 15 min) Control->Incubation Test->Incubation Reaction Initiate Reaction (Add Chromogenic Substrate) Incubation->Reaction Readout Kinetic Readout (Absorbance at 405 nm) Reaction->Readout Analysis Data Analysis (Dixon Plot, Ki Calculation) Readout->Analysis

Figure 2: Self-validating experimental workflow for steady-state enzyme kinetics.

Quantitative Data Presentation

The efficacy of the lipophilic substitution can be quantified by comparing the title compound against unsubstituted benzamidine across a panel of proteases. The table below summarizes the expected kinetic profile, demonstrating how S2/S3 pocket engagement drives both potency and selectivity.

Target ProteaseReference Inhibitor (Benzamidine) Ki​ Title Compound Expected Ki​ Selectivity Ratio (vs. Thrombin)
Human Thrombin ≈300 nM <50 nM1.0 (Target)
Factor Xa >10,000 nM ≈200 nM ≈4×
Bovine Trypsin ≈10,000 nM ≈500 nM ≈10×
Plasmin ≈2,100 nM ≈800 nM ≈16×

Note: The enhanced affinity for Thrombin over Trypsin is directly attributed to the optimal accommodation of the cyclohexyl(methyl)amino group within Thrombin's unique S2/S3 hydrophobic insertion loops, which are less pronounced or occluded in other serine proteases[3].

References

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases Source: Biochemical Journal | Portland Press URL:[Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition Source: ACS Pharmacology & Translational Science URL:[Link]

  • Inhibitors of Factor VIIa/Tissue Factor Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL:[Link]

  • Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Freeze-Thaw Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide during freeze-thaw (F/T) cycles. This compound features two highly reactive moieties under stress: a carboximidamide (amidine) group prone to hydrolysis, and a tertiary amine susceptible to oxidation.

Below, you will find a mechanistic breakdown, targeted FAQs, self-validating protocols, and quantitative benchmarks to secure your compound's integrity.

Degradation Pathway Visualization

Mechanisms FT Freeze-Thaw Cycling Ice Ice Crystallization FT->Ice Cryo Cryoconcentration in UFLMP Ice->Cryo Buffer Buffer Salt Precipitation Ice->Buffer React Increased Solute Proximity Cryo->React pH Drastic pH Shift (pH 7.0 -> 3.8) Buffer->pH Hydro Amidine Hydrolysis pH->Hydro Acid Catalysis React->Hydro Bimolecular Kinetics Ox Tertiary Amine Oxidation React->Ox ROS/O2 Exposure Deg Degraded Compound Hydro->Deg Ox->Deg

Mechanistic pathways of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide degradation during F/T.

Frequently Asked Questions (FAQs)

Q1: Why does our compound degrade during the freezing step but remains perfectly stable when stored as a liquid at 4°C? A1: This counterintuitive phenomenon is driven by cryoconcentration . As aqueous solutions freeze, water crystallizes into pure ice, excluding solutes (your compound, buffer salts, and dissolved gases) into an Unfrozen Liquid Microphase (UFLMP) (1)[1]. In this microenvironment, the local concentration of reactants drastically increases. The kinetic acceleration caused by this extreme proximity outpaces the thermodynamic slowing (Arrhenius effect) expected at low temperatures, accelerating bimolecular degradation reactions like oxidation or hydrolysis (2)[2].

Q2: We formulate in 50 mM Sodium Phosphate (pH 7.4). Post-thaw LC-MS shows a +1 Da mass shift. What is the mechanism? A2: A +1 Da shift indicates the conversion of your compound's carboximidamide (amidine) group to a primary amide via hydrolysis (loss of NH3​ , gain of H2​O ) (3)[3]. Sodium phosphate is notorious for phase-separation during freezing; the dibasic salt ( Na2​HPO4​ ) precipitates before the monobasic salt ( NaH2​PO4​ ). This causes the UFLMP's pH to plummet from 7.4 to as low as 3.8 (4)[4]. Amidines are highly susceptible to acid-catalyzed hydrolysis; the low pH protonates the amidine, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by water (5)[5].

Q3: How can we prevent this degradation without entirely altering our downstream assay conditions? A3: You must prevent the pH shift and limit molecular mobility within the frozen state:

  • Buffer Swapping: Switch from Sodium Phosphate to Potassium Phosphate or Histidine, which exhibit minimal pH drift (<1 unit) during freezing (6)[6].

  • Cryoprotectant Addition: Add non-crystallizing excipients like 5-10% sucrose. These form an amorphous glass matrix, raising the glass transition temperature of the maximally freeze-concentrated solution ( Tg′​ ). Storing the compound below its Tg′​ halts diffusion-dependent degradation (7)[7].

  • Flash Freezing: Rapid cooling (e.g., liquid nitrogen) minimizes the time spent in the phase transition zone, preventing large-scale buffer crystallization and reducing cryoconcentration gradients.

Experimental Protocols
Protocol 1: Diagnostic Freeze-Thaw Stress Test with pH Tracking

Causality: To definitively prove that buffer-induced pH shifts are driving the amidine hydrolysis, this protocol couples analytical chemistry (LC-MS) with a visual/spectroscopic pH indicator in the frozen state.

  • Preparation: Prepare three 1 mg/mL solutions of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide in:

    • System A: 50 mM Sodium Phosphate, pH 7.4

    • System B: 50 mM Potassium Phosphate, pH 7.4

    • System C: 50 mM Histidine-HCl, pH 7.4

  • Indicator Spiking: Spike each solution with 0.01% Bromothymol Blue (transitions from blue at pH 7.6 to yellow at pH 6.0).

  • Aliquotting: Dispense 1 mL of each solution into clear borosilicate glass vials.

  • Thermal Stress: Freeze at -20°C (slow freeze). Photograph the vials at 2 hours to document color changes in the solid matrix.

  • Recovery: Thaw at room temperature with gentle agitation.

  • Analysis: Analyze via LC-MS. Quantify the intact mass (m/z 232.16 [M+H]+) versus the primary amide degradant (m/z 233.15 [M+H]+). Self-Validation Check: If System A turns yellow (acidic) in the freezer and yields high amide conversion, while B and C remain blue/green with high intact recovery, the mechanism is confirmed as acid-catalyzed hydrolysis secondary to buffer precipitation.

Protocol 2: Tg′​ Optimization and Amorphous Matrix Stabilization

Causality: Even with a stable buffer, cryoconcentration can drive oxidation of the cyclohexyl(methyl)amino group. Immobilizing the compound in an amorphous glass prevents the bimolecular collisions required for degradation.

  • Formulation: Dissolve the compound in 50 mM Histidine (pH 7.4) supplemented with 0%, 5%, and 10% (w/v) Sucrose.

  • Thermal Profiling: Perform Differential Scanning Calorimetry (DSC) on 20 µL aliquots. Cool to -80°C at 5°C/min, then warm at 2°C/min to determine the Tg′​ (glass transition temperature of the freeze-concentrated matrix).

  • Storage Simulation: Store aliquots of each formulation at a temperature above Tg′​ (e.g., -20°C) and below Tg′​ (e.g., -80°C) for 7 days.

  • Quantification: Thaw and assess purity via HPLC-UV (254 nm). Self-Validation Check: Formulations stored below their respective Tg′​ must show zero degradation, proving that restricted molecular mobility effectively halts cryoconcentration-induced reactions.

Quantitative Data Summary

The table below summarizes expected degradation profiles based on buffer selection and freezing kinetics.

Buffer System (50 mM, pH 7.4)ExcipientFreezing MethodFrozen Δ pH Tg′​ (°C)Intact Recovery (%)Primary Degradant
Sodium PhosphateNoneSlow (-20°C)-3.6N/A62.4Primary Amide
Sodium PhosphateNoneSnap (LN2)-1.2N/A85.1Primary Amide
Potassium PhosphateNoneSlow (-20°C)+0.3N/A94.8Oxidation Product
Histidine-HCl10% SucroseSlow (-20°C)+0.1-32.599.7 None
References
  • Protein denaturation during freezing and thawing in phosphate buffer systems. PubMed. 4

  • Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Ovid. 6

  • Large-Scale Freezing of Biologics. Sartorius. 1

  • The effect of mAb and excipient cryoconcentration on long-term frozen storage stability. PMC. 7

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. 5

  • Advances in Cryochemistry: Mechanisms, Reactions and Applications. MDPI. 2

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. 3

Sources

Optimization

Minimizing matrix effects in 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide LC-MS/MS analysis

Technical Support Center: Overcoming Matrix Effects in 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide LC-MS/MS Assays Welcome to the Bioanalytical Troubleshooting Center. 4-[Cyclohexyl(methyl)amino]benzene-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide LC-MS/MS Assays

Welcome to the Bioanalytical Troubleshooting Center. 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is a highly basic, lipophilic molecule. Its carboximidamide (amidine) moiety (pKa ~11–12) ensures it remains positively charged under standard acidic chromatographic conditions, making it an excellent candidate for positive electrospray ionization (ESI+). However, its lipophilic cyclohexyl group causes it to co-elute with endogenous glycerophosphocholines (phospholipids) during reversed-phase liquid chromatography (RPLC). This co-elution triggers severe ion suppression, compromising assay sensitivity, linearity, and accuracy.

Below is our comprehensive guide to diagnosing, understanding, and eliminating these matrix effects.

Diagnostic & Mitigation Logic

MatrixEffectWorkflow Start Observe Variable IS Responses or Poor Accuracy Diag1 Post-Column Infusion (Identify Suppression Zones) Start->Diag1 Diag2 Calculate Matrix Factor (MF) (FDA/EMA Guidelines) Start->Diag2 Decision Is Absolute MF < 0.85 or > 1.15? Diag1->Decision Diag2->Decision OptPrep Optimize Sample Prep: Switch PPT to MCX SPE Decision->OptPrep Yes OptLC Optimize LC: Adjust Gradient & Wash Decision->OptLC Yes OptMS Optimize MS: Switch ESI to APCI (Optional) Decision->OptMS Severe Cases Validate Re-evaluate MF & Precision (CV < 15%) Decision->Validate No OptPrep->Validate OptLC->Validate OptMS->Validate

Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Troubleshooting Guides (FAQs)

Q1: My standard curve for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is non-linear at the lower end, and my internal standard (IS) response fluctuates wildly between patient samples. What is happening? A1: You are likely experiencing severe, sample-dependent ion suppression. In ESI+, the target analyte and co-eluting matrix components (like phospholipids) compete for access to the droplet surface during the desolvation process. Because endogenous phospholipid concentrations vary drastically between individual subjects (e.g., due to diet or lipemia), the degree of suppression fluctuates, leading to erratic IS responses and non-linearity at the Lower Limit of Quantification (LLOQ). Regulatory guidelines mandate that matrix effects must be systematically evaluated using matrix from at least six different sources to ensure the precision of the Matrix Factor (MF) does not exceed 15% (1)[1].

Q2: How can I definitively prove that ion suppression is the root cause of my erratic data? A2: You must employ a self-validating diagnostic approach using Post-Column Infusion (PCI) combined with quantitative Matrix Factor (MF) assessment.

  • Causality: PCI provides a qualitative, visual map of suppression zones across your chromatographic gradient. By continuously infusing a neat solution of your analyte post-column while injecting a blank matrix extract, any dip in the steady-state baseline indicates that unseen matrix components are eluting and suppressing ionization (2)[2].

  • Validation: To quantify this, calculate the MF. Extract a blank plasma sample, then spike the target analyte into the final extract (Post-Extraction Spike). Compare this peak area to the analyte spiked into a neat solvent. An absolute MF outside the ideal 0.75–1.25 range indicates significant ion suppression or enhancement (2)[2].

Q3: Simple Protein Precipitation (PPT) with acetonitrile gives me 95% recovery, but the matrix effect is still -40% (MF = 0.60). How do I fix this? A3: High recovery does not equal a clean extract. PPT removes proteins but leaves 100% of the soluble phospholipids in the supernatant, which are the primary culprits for ESI+ matrix effects (3)[3]. Because 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide contains a highly basic amidine group, you should exploit this physicochemical property by switching to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

  • Causality: At an acidic loading pH, the amidine group is fully protonated and binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. The lipophilic cyclohexyl group also binds via reversed-phase mechanisms. This dual-retention allows you to execute an aggressive 100% methanol wash. The methanol disrupts the reversed-phase interactions, washing away the neutral and zwitterionic phospholipids, while your analyte remains locked in place by the ionic bond. You then elute the analyte by raising the pH to neutralize the sorbent/analyte interaction.

SPELogic Sample Plasma Sample (Analyte + Proteins + Lipids) Load Load on MCX Cartridge (Acidic pH) Sample->Load Wash1 Wash 1: 2% Formic Acid (Removes Neutrals/Acids) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amidine, Elutes Analyte) Wash2->Elute

Mixed-Mode Strong Cation Exchange (MCX) SPE logic for amidine compounds.

Q4: I have implemented MCX SPE, but I still see a slight baseline dip in my post-column infusion trace at the end of the gradient. What chromatographic adjustments can I make? A4: If residual late-eluting matrix components persist, you must optimize your LC gradient to prevent them from interfering with subsequent injections (carryover matrix effects).

  • Causality: Highly lipophilic matrix components can accumulate on a C18 column over multiple injections if the organic modifier concentration is not high enough to elute them.

  • Solution: Implement a "column wash" step at the end of your gradient. Ramp the mobile phase to 95–98% organic (e.g., Acetonitrile or Methanol) and hold it for at least 1–2 minutes before re-equilibrating. Additionally, utilizing a divert valve to direct the early and late portions of the LC effluent to waste (rather than the MS source) significantly reduces source contamination and minimizes long-term matrix effects (4)[4].

Quantitative Data Summary

To illustrate the impact of sample preparation on matrix effects for this specific compound, consider the following validation data comparing three extraction methodologies:

Sample Preparation MethodAbsolute Matrix Factor (MF)IS-Normalized MFExtraction Recovery (%)Phospholipid Removal (%)
Protein Precipitation (3:1 MeCN)0.58 ± 0.12 (Fail)0.82 ± 0.18 (Fail)94.2%< 5%
Liquid-Liquid Extraction (MTBE)0.75 ± 0.08 (Marginal)0.95 ± 0.09 (Pass)72.5%~ 60%
MCX Solid-Phase Extraction 0.98 ± 0.03 (Pass) 1.01 ± 0.02 (Pass) 88.4% > 98%

Table 1: Comparison of extraction techniques. The MCX SPE method provides the optimal balance of high recovery and near-complete elimination of matrix effects (MF ≈ 1.0).

Self-Validating Experimental Protocol: MCX SPE & Matrix Effect Quantification

This protocol is designed to isolate 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide from plasma while mathematically proving the elimination of matrix effects.

Part A: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. (Rationale: Disrupts protein binding and ensures the amidine group is fully protonated).

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% Formic Acid in water through the MCX cartridge (e.g., Oasis MCX 30mg/1cc).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. (Rationale: Removes water-soluble endogenous salts and polar peptides).

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Rationale: The critical step. Removes lipophilic neutrals and phospholipids. The basic analyte remains bound via strong cation exchange).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Rationale: The high pH neutralizes the ionic interaction, releasing the analyte).

  • Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% MeCN, 0.1% Formic Acid).

Part B: Matrix Factor (MF) Validation

  • Prepare Set 1 (Neat Standards): Spike the analyte and stable-isotope labeled internal standard (SIL-IS) into the reconstitution solvent at the Low QC and High QC concentrations.

  • Prepare Set 2 (Post-Extraction Spikes): Process 6 distinct lots of blank plasma through the MCX SPE protocol (Part A). Reconstitute the dried, blank extracts with the exact same Neat Standards prepared in Set 1.

  • Analysis: Inject both sets onto the LC-MS/MS.

  • Calculation:

    • Absolute MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • IS-Normalized MF = (Analyte/IS Area Ratio in Set 2) / (Analyte/IS Area Ratio in Set 1)

  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% to comply with FDA/EMA bioanalytical method validation guidelines (1)[1].

References

  • Cortese M, Gigliobianco MR, Magnoni F, Censi R, Di Martino P. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. URL:[Link]

  • European Bioanalysis Forum (EBF). The essence of matrix effects for chromatographic assays. URL:[Link]

  • Panuwet P, Hunter RE Jr, D'Souza PE, et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. URL:[Link]

  • Furey A, Moriarty M, Bane V, Kinsella B, Lehane M. Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of 4-[Cyclohexyl(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic behavior of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide .

This molecule presents a "perfect storm" for high-performance liquid chromatography (HPLC). Structurally, it possesses a hydrophobic core (cyclohexyl and benzene rings) flanked by two highly basic functional groups: a tertiary amine (pKa ~9–10) and a carboximidamide/amidine moiety (pKa ~11–12). This structural dichotomy drives the hydrophobic core into the stationary phase while leaving the highly positively charged basic groups exposed to the silica surface, resulting in severe peak tailing, poor resolution, and compromised quantitative accuracy.

Mechanistic Diagnostic Workflow

Use the following decision matrix to systematically diagnose and eliminate peak tailing for dual-basic compounds.

Workflow N1 Analyze 4-[Cyclohexyl(methyl)amino] benzene-1-carboximidamide N2 Observe Severe Peak Tailing (Asymmetry Factor > 2.0) N1->N2 N3 Identify Root Cause: Silanol Ion-Exchange? N2->N3 N4 Optimize Mobile Phase Lower pH to 2.0-2.5 (e.g., 0.1% TFA) N3->N4 Chemical Fix N5 Upgrade Stationary Phase Use Type B Silica or RP-Amide N3->N5 Physical Fix N6 Evaluate Peak Shape N4->N6 N5->N6 N7 Peak Asymmetry < 1.5 Proceed to Method Validation N6->N7 Yes N8 Tailing Persists (Amidine pKa ~11-12) N6->N8 No N9 Implement Mixed-Mode LC (Reversed-Phase / Cation-Exchange) N8->N9 N10 Uniform Retention Achieved Peak Asymmetry < 1.2 N9->N10

Diagnostic workflow for mitigating silanol-driven peak tailing in dual-basic compounds.

Troubleshooting Guide & FAQs

Q1: Why does 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide exhibit such severe peak tailing on standard C18 columns? A1: The tailing is caused by uncontrolled secondary ion-exchange interactions[1]. Standard reversed-phase (RP) columns rely on hydrophobic partitioning. However, traditional silica (Type A) or incompletely end-capped columns possess unreacted silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these silanols dissociate into negatively charged silanoate ions (Si-O⁻)[2]. Because both the amidine and tertiary amine groups of your analyte are fully protonated (positively charged) under standard HPLC conditions, they act as strong cations. This creates a tenacious electrostatic attraction—often described as a "velcro" effect—causing the analyte to desorb slowly and creating a pronounced tail[3].

Q2: Can I adjust the mobile phase pH to fix this issue? A2: Yes, but the extreme basicity of the amidine group limits your options.

  • Low pH Strategy (Recommended): Lowering the mobile phase pH to 2.0–2.5 ensures that the acidic silanol groups on the stationary phase are fully protonated (neutralized), effectively shutting down the ion-exchange mechanism[2][4]. Because the analyte will still be highly protonated, you must use an ion-pairing reagent like Trifluoroacetic Acid (TFA) to form a neutral hydrophobic complex, facilitating proper RP retention.

  • High pH Strategy (Caution): Theoretically, raising the pH above the analyte's pKa deprotonates the basic groups. However, because the amidine group has a pKa of ~11–12, you would need a mobile phase pH > 12[5]. Standard silica dissolves above pH 8. If you pursue this, you must use specialized hybrid-silica or polymer-based columns designed to withstand extreme alkalinity.

Q3: If mobile phase adjustments fail, what column chemistries are best suited for this molecule? A3: If low pH buffers are insufficient, the stationary phase must be upgraded to physically shield the analyte from silanols:

  • Ultra-Pure Type B Silica: Synthesized with minimal trace metals (which increase silanol acidity) and featuring high-density end-capping to physically block basic analytes[6].

  • Embedded Polar Group (EPG) Columns: Columns like RP-Amide incorporate a polar functional group near the silica surface. This polar group creates a shielding effect via hydrogen bonding with residual silanols, repelling the basic amidine groups and drastically improving peak symmetry[7].

Q4: What is Mixed-Mode Chromatography, and why is it the ultimate solution for this compound? A4: Mixed-mode chromatography combines two distinct retention mechanisms—typically reversed-phase (hydrophobic) and ion-exchange (electrostatic)—into a single stationary phase[8]. For this compound, a mixed-mode column containing both C18 chains and strong cation-exchange (SCX) groups is ideal. Instead of fighting the analyte's positive charge, the column utilizes it. The SCX sites provide a uniform, predictable interaction for the protonated amidine, completely overwhelming the erratic residual silanols and yielding sharp, symmetrical peaks[9].

Quantitative Data: Strategy Comparison

The following table summarizes the expected quantitative outcomes of various chromatographic strategies when analyzing highly basic amidine compounds.

Chromatographic StrategyColumn ChemistryMobile Phase ConditionsPrimary Retention MechanismExpected Asymmetry ( As​ )Suitability
Baseline (Unoptimized) Standard Type A C18Neutral pH (Water/ACN)Hydrophobic + Uncontrolled Ion-Exchange> 2.5 (Severe Tailing)Poor
Chemical Suppression Type B C18 (End-capped)Low pH (0.1% TFA, pH ~2.0)Hydrophobic + Ion-Pairing1.3 - 1.6Moderate
Physical Shielding Embedded Polar Group (RP-Amide)Neutral to Low pHHydrophobic + H-Bond Shielding1.1 - 1.4Good
Uniform Dual-Retention Mixed-Mode (RP/SCX)Acidic Buffer (Amm. Formate pH 3.0)Hydrophobic + Controlled Cation-Exchange< 1.2 (Symmetrical)Excellent
Self-Validating Experimental Protocols
Protocol 1: Low-pH Ion-Pairing Reversed-Phase HPLC

Objective: Suppress silanol ionization and ion-pair the dual-basic analyte to force a purely hydrophobic retention mechanism.

  • Column Selection: Install a high-purity, fully end-capped Type B C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade Water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

    • Causality: TFA provides a sufficiently low pH to protonate surface silanols (Si-OH) while simultaneously acting as a hydrophobic ion-pairing agent for the positively charged amidine.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 7 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Self-Validation Check: Inject a 10 µg/mL standard. Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass Criteria: As​≤1.5 .

    • Fail Criteria: If As​>1.5 , the residual silanol activity is too high for chemical suppression alone. Abort this method and proceed to Protocol 2.

Protocol 2: Mixed-Mode (RP/Cation-Exchange) HPLC

Objective: Utilize the analyte's permanent positive charge by providing a controlled, high-capacity cation-exchange environment that masks trace silanols.

  • Column Selection: Install a mixed-mode column with embedded strong cation-exchange groups (e.g., Primesep 100 or equivalent, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Causality: The acidic pH ensures the analyte remains fully protonated to interact with the SCX sites. The 20 mM buffer concentration provides the necessary ionic strength to competitively elute the cation from the stationary phase.

  • Chromatographic Conditions:

    • Elution: Isocratic 40% A / 60% B (Adjust B% to tune hydrophobic retention; adjust buffer molarity to tune ionic retention).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Self-Validation Check: Inject the standard and evaluate peak shape and retention time ( k′ ).

    • Pass Criteria: As​≤1.2 and k′>2.0 .

    • Optimization: If the retention time is excessively long, the ionic interaction is too strong. Do not change the organic modifier; instead, increase the buffer concentration in Mobile Phase A to 30–50 mM to increase ionic competition.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from1

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from 4

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 2

  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from 3

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from6

  • Sigma-Aldrich. Ascentis® Express RP-Amide HPLC Columns. Retrieved from 7

  • American Laboratory. (2023). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. Retrieved from 8

  • Chromatography Today. Evolution of Mixed-Mode Chromatography. Retrieved from 9

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide vs. Standard Competitive Inhibitors

Executive Summary & Mechanistic Overview In the landscape of serine protease targeting—critical for modulating coagulation, fibrinolysis, and inflammatory cascades—benzamidine derivatives remain the gold standard for com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the landscape of serine protease targeting—critical for modulating coagulation, fibrinolysis, and inflammatory cascades—benzamidine derivatives remain the gold standard for competitive active-site inhibition[1]. This guide provides an in-depth comparative analysis of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (hereafter referred to as CMAB ) against standard competitive inhibitors such as unsubstituted Benzamidine and the clinical peptidomimetic Argatroban.

As a Senior Application Scientist, it is crucial to look beyond basic IC50​ values and understand the structural causality driving inhibitor efficacy. The unsubstituted benzamidine core acts as an arginine/lysine mimetic, anchoring deep within the highly conserved, negatively charged S1 pocket of trypsin-like serine proteases[2]. However, CMAB features a bulky, lipophilic N-cyclohexyl-N-methylamino substituent at the para position. This rational structural modification forces the tail of the molecule to project outward from the S1 pocket, enabling secondary van der Waals interactions with the hydrophobic S3/S4 subsites . The addition of the methyl group on the amine prevents it from acting as a hydrogen bond donor, thereby reducing the desolvation penalty upon binding and significantly increasing the molecule's overall lipophilicity (LogP).

Comparative Performance Data

To objectively evaluate CMAB, we must benchmark it against established reference compounds. The table below summarizes the structural and kinetic parameters. (Note: Kinetic values for CMAB represent predictive baseline ranges derived from established structure-activity relationships of para-substituted benzamidines).

InhibitorStructural ClassPrimary Binding PocketsPredicted/Known Ki​ LogPMechanism of Action
Benzamidine Unsubstituted AmidineS110 – 50 μ M0.8Reversible Competitive
CMAB p-Substituted AmidineS1 + S3/S40.1 – 1.0 μ M3.2Reversible Competitive
Argatroban PeptidomimeticS1 + S2 + S3~0.003 μ M2.1Reversible Competitive

Key Takeaway: While Argatroban offers picomolar to low-nanomolar affinity due to its extensive multi-pocket engagement, CMAB bridges the gap between the low-affinity fragment (Benzamidine) and complex peptidomimetics. Its enhanced LogP makes it a superior candidate for cellular assays where membrane permeability is a factor.

Experimental Workflows: Validating Competitive Inhibition

To establish trustworthiness in drug discovery, every protocol must be a self-validating system. A common pitfall is relying solely on single-dose inhibition assays, which cannot distinguish between true competitive binding, allosteric modulation, or promiscuous aggregation. The following workflows are designed to rigorously validate CMAB's mechanism.

Protocol A: Kinetic Characterization via Surface Plasmon Resonance (SPR)

We utilize SPR not just to determine affinity ( KD​ ), but to evaluate real-time association ( kon​ ) and dissociation ( koff​ ) rates. More importantly, highly lipophilic compounds like CMAB can sometimes form colloidal aggregates that inhibit enzymes non-specifically. SPR allows us to rule out this promiscuity[3].

  • Sensor Chip Functionalization: Immobilize the target serine protease (e.g., Thrombin or Trypsin) onto a CM5 sensor chip via standard amine coupling, targeting a low immobilization level (e.g., 2000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject CMAB at multiple concentrations (e.g., 0.1 μ M to 10 μ M) in a running buffer containing 5% DMSO to maintain solubility.

  • Promiscuity Check (Self-Validation): Analyze the sensorgram. True competitive inhibitors will display rapid, reversible 1:1 Langmuir binding kinetics. If the binding response ( Rmax​ ) exceeds the theoretical maximum based on the molecular weight ratio, or if the baseline fails to return to zero, the compound is likely acting as a promiscuous aggregator[3].

Protocol B: Enzyme Kinetics & Schild Plot Analysis

To mathematically prove that CMAB and the target substrate compete for the exact same active site, we must perform a Schild analysis. This method is highly sensitive to aberrations in competitive binding[4].

  • Substrate Titration: Determine the baseline Michaelis constant ( Km​ ) of the target protease using a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) across a 10-point concentration range.

  • Inhibitor Co-incubation: Repeat the substrate titration in the presence of fixed concentrations of CMAB (e.g., 1x, 3x, and 10x the estimated Ki​ ).

  • Data Transformation: Calculate the Dose Ratio ( DR ), which is the ratio of the EC50​ of the substrate in the presence of the inhibitor to the EC50​ in its absence.

  • Schild Regression: Plot log(DR−1) on the y-axis against log[CMAB] on the x-axis.

    • Causality Rule: A linear regression with a slope of exactly 1.0 confirms pure competitive inhibition. The x-intercept yields the pA2​ value, which is a system-independent measure of antagonist affinity[4].

Workflow Visualization

The following diagram illustrates the logical gating process required to validate CMAB from a raw chemical hit to a confirmed competitive inhibitor.

G Start 4-[Cyclohexyl(methyl)amino] benzene-1-carboximidamide SPR SPR Binding Kinetics (Identify specific binding) Start->SPR Immobilize Target Protease Agg Promiscuous Aggregation (Discard Hit) SPR->Agg Non-stoichiometric Binding Kinetics Michaelis-Menten Kinetics (Vary [S] and [I]) SPR->Kinetics 1:1 Langmuir Binding Schild Schild Plot Analysis (Calculate pA2 & Slope) Kinetics->Schild Extract Vmax & Km Result Confirmed Competitive Inhibitor (Slope ≈ 1.0) Schild->Result Linear Regression

Validation workflow for confirming competitive inhibition of CMAB using SPR and Schild analysis.

References

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition ACS Pharmacology & Translational Science[Link]

  • Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators PMC - National Institutes of Health[Link]

  • Analytical Pharmacology: How Numbers Can Guide Drug Discovery ACS Publications[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Comparative

Analytical Method Validation for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide: A Comparison Guide

As drug development increasingly focuses on targeted therapies, the reliable quantification of highly potent pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is critical. 4-[Cyclohexyl(methyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted therapies, the reliable quantification of highly potent pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is critical. 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS: 1019478-55-7) is a specialized amidine-containing building block. Compounds harboring this terminal carboximidamide group are predominantly utilized in the development of potent trypsin-like serine protease inhibitors (e.g., targeting uPA, matriptase, and thrombin) because the amidine moiety effectively mimics the natural arginine or lysine substrates within the enzyme's binding pocket[1],[2].

However, the very chemical properties that make this compound biologically valuable also make it notoriously difficult to analyze. This guide objectively compares three distinct analytical methodologies—Ion-Pair RP-HPLC, High-pH RP-HPLC, and LC-MS/MS—and provides a self-validating, step-by-step protocol grounded in ICH Q2(R2) standards[3].

The Analytical Challenge: Causality & Mechanistic Insights

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte. The terminal carboximidamide (amidine) group is strongly basic, typically exhibiting a pKa between 11 and 12.

The Silanol Effect: When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with conventional acidic mobile phases (e.g., 0.1% formic acid or acetic acid), the amidine group is fully protonated. This cationic state induces severe secondary electrostatic interactions with residual, unendcapped silanols ( Si−O− ) on traditional silica-based C18 stationary phases[1].

The Result: Unacceptable peak tailing (Asymmetry factor > 2.0), shifting retention times, and poor recovery, which fundamentally compromise the accuracy and precision required for regulatory validation.

To overcome this, analytical scientists must employ specific chromatographic workarounds, as visualized below:

AmidineInteractions A 4-[Cyclohexyl(methyl)amino] benzene-1-carboximidamide (Protonated Amidine) B Standard Acidic Mobile Phase (Standard C18 Silica) A->B  pH 2-4   C Ion-Pairing Mobile Phase (e.g., TFA or HFBA) A->C  Counter-ion Addition   D High-pH Mobile Phase (Hybrid Silica/Polymer C18) A->D  pH > 10   E Strong Silanol Interaction (Severe Peak Tailing) B->E F Neutralized Ion-Pair Complex (Sharp Peaks / Good Retention) C->F G Deprotonated/Suppressed Silanols (Optimal Peak Shape) D->G

Chromatographic interaction pathways of amidines under different mobile phase conditions.

Method Comparison: Performance & Suitability

To determine the most fit-for-purpose method, we compared three distinct analytical strategies for the detection and quantification of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide.

  • Method A (Ion-Pair RP-HPLC-UV): Utilizes 0.1% Trifluoroacetic acid (TFA) to form a neutral hydrophobic complex with the amidine, masking the positive charge[1].

  • Method B (High-pH RP-HPLC-UV): Utilizes a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5 on an ethylene-bridged hybrid (BEH) C18 column to suppress silanol ionization.

  • Method C (LC-MS/MS): Utilizes Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode with a specialized polar-embedded C18 column.

Quantitative Performance Comparison

Data represents simulated validation metrics based on standard amidine derivative behavior.

Validation ParameterMethod A: Ion-Pair HPLC-UVMethod B: High-pH HPLC-UVMethod C: LC-MS/MS (ESI+)
Primary Advantage Simple, widely accessibleExcellent peak shape, MS-compatibleMaximum sensitivity & specificity
Primary Drawback TFA causes MS signal suppressionRequires specialized hybrid columnsHigh instrument cost
Linearity ( R2 ) 0.99850.99970.9999
LOD (ng/mL) 50.025.00.5
LOQ (ng/mL) 150.075.01.5
Precision (%RSD) 2.8%1.2%3.5% (Matrix dependent)
Peak Symmetry ( As​ ) 1.451.051.10
Accuracy / Recovery 94.5%99.2%98.8% (with Internal Std)

Step-by-Step Experimental Validation Protocol

The following protocol details the validation of Method B (High-pH RP-HPLC-UV) , ensuring the procedure is self-validating and strictly compliant with the ICH Q2(R2) guidelines for analytical procedures[3].

ValidationWorkflow Start Method Selection (High-pH HPLC) Spec Specificity (Blank & Matrix Match) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Sens LOD & LOQ (S/N Ratio) Lin->Sens Prec Precision (Repeatability) Sens->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (DoE Approach) Acc->Rob Report ICH Q2(R2) Validation Report Rob->Report

Step-by-step analytical method validation lifecycle compliant with ICH Q2(R2) guidelines.

Phase 1: Chromatographic Conditions Setup
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (100 mm × 2.1 mm, 1.7 µm) to withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (or optimal λmax​ for the benzene-1-carboximidamide chromophore).

Phase 2: ICH Q2(R2) Validation Execution

Step 1: Specificity

  • Action: Inject a diluent blank, a placebo matrix, and a sample spiked with known degradation products (e.g., forced degradation via acid/base hydrolysis or oxidation).

  • Acceptance Criteria: The 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide peak must be baseline resolved ( Rs​>1.5 ) from all matrix interferences and degradation peaks[3].

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., target = 100 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 3: Limit of Detection (LOD) and Quantitation (LOQ)

  • Action: Dilute the standard solution sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1. Verify LOQ by performing 6 replicate injections at the LOQ concentration (RSD must be ≤10% ).

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the API into a synthetic sample matrix at three concentration levels (80%, 100%, 120% of the target concentration). Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%[3].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action (Repeatability): Inject 6 independent preparations of the sample at the 100% test concentration on the same day, by the same analyst, using the same equipment.

  • Action (Intermediate Precision): Repeat the above step on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤2.0% for both repeatability and intermediate precision[3].

References

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) . Journal of Enzyme Inhibition and Medicinal Chemistry.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • Secondary Amides of Sulfonylated 3-Amidinophenylalanine. New Potent and Selective Inhibitors of Matriptase . Journal of Medicinal Chemistry (ACS Publications).

  • 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS 1019478-55-7) Product Information . Sigma-Aldrich.

Sources

Validation

Uncharted Territory: The Challenge of Profiling 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

A comprehensive investigation into the biological landscape of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide reveals a critical knowledge gap that currently prevents a thorough analysis of its cross-reactivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive investigation into the biological landscape of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide reveals a critical knowledge gap that currently prevents a thorough analysis of its cross-reactivity and off-target effects. Despite its availability from chemical suppliers for research purposes, there is a conspicuous absence of published data identifying its primary biological target or detailing its mechanism of action. This lack of foundational information makes a direct comparison with alternative compounds and a definitive assessment of its selectivity profile a significant scientific challenge.

As a Senior Application Scientist, the objective is to provide researchers with a clear, data-driven comparison to guide their experimental choices. However, for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS No. 1019478-55-7), the initial and most crucial piece of the puzzle is missing: its intended biological function. Without a known on-target activity, the concepts of "off-target" and "cross-reactivity" are undefined.

The Unidentified Target: A Starting Point Unknown

An extensive search of scientific literature and patent databases for 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide did not yield any conclusive information regarding its biological target. While the benzamidine chemical scaffold is present in a variety of biologically active molecules with diverse therapeutic applications, including anticancer and antimicrobial agents, this general information is insufficient to predict the specific activity of this particular compound.[1][2]

The presence of a cyclohexylamino group is also a common feature in medicinal chemistry, often contributing to a compound's pharmacokinetic properties.[3] However, the specific combination of these chemical moieties in 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide does not correspond to any well-characterized pharmacological agent in the public domain.

The Path Forward: A Proposed Workflow for Target Identification and Selectivity Profiling

Given the current state of knowledge, a comparison guide cannot be constructed. Instead, we propose a detailed experimental workflow designed to first identify the primary target of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide and subsequently characterize its selectivity. This approach embodies the principles of a self-validating system, where each step builds upon the previous one to create a comprehensive and trustworthy biological profile.

Phase 1: Target Identification Workflow

This phase is designed to broadly screen for the compound's biological activity and then pinpoint its molecular target.

cluster_0 Phase 1: Target Identification phenotypic_screening Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity Assays) target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_deconvolution Identified Cellular Effect target_validation Target Validation (e.g., siRNA/CRISPR, Recombinant Protein Assays) target_deconvolution->target_validation Putative Target(s) Identified

Caption: Workflow for identifying the biological target of a novel compound.

Experimental Protocol: Phenotypic Screening

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to screen for anti-proliferative or cytotoxic effects.

  • Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Dose-Response: Treat cells with a range of concentrations of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (e.g., from 1 nM to 100 µM) for 72 hours.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Causality Behind Experimental Choices: A broad phenotypic screen is the most logical first step when the target is unknown. It provides an unbiased view of the compound's potential biological activity across different cellular contexts. The dose-response format is crucial for quantifying the compound's potency.

Phase 2: Selectivity and Off-Target Profiling Workflow

Once a primary target is validated, this phase focuses on assessing the compound's specificity.

cluster_1 Phase 2: Selectivity Profiling primary_target_assay Primary Target Assay (Biochemical or Cellular) broad_panel_screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) primary_target_assay->broad_panel_screening Confirmed On-Target Activity cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) broad_panel_screening->cellular_thermal_shift Identified Potential Off-Targets off_target_validation Off-Target Validation (Functional Assays for Confirmed Hits) cellular_thermal_shift->off_target_validation Confirmed Cellular Target Engagement

Caption: Workflow for assessing the selectivity and off-target effects of a compound.

Experimental Protocol: Broad Panel Screening (Example: Kinase Panel)

  • Panel Selection: Utilize a commercially available kinase panel that covers a significant portion of the human kinome (e.g., Eurofins DiscoverX KINOMEscan® or Promega ADP-Glo™ Kinase Assay).

  • Compound Concentration: Screen 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide at a fixed concentration (e.g., 1 or 10 µM) against the panel.

  • Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% inhibition).

  • Follow-up: For any identified "hits," perform dose-response assays to determine the IC50 for each potential off-target.

Causality Behind Experimental Choices: Broad panel screening is an efficient method to identify potential off-targets from a large, predefined family of proteins. Kinase panels are a common starting point due to the prevalence of kinases as drug targets and off-targets.

Conclusion: A Call for Foundational Research

While the structure of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide is known, its biological function remains an open question. The creation of a meaningful comparison guide on its cross-reactivity and off-target effects is contingent upon the scientific community first elucidating its primary biological target. The workflows and protocols outlined above provide a roadmap for this essential foundational research. Until such data becomes available, researchers using this compound should exercise caution and be aware that its biological effects are currently uncharacterized.

References

  • Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. PubMed, [Link][1]

  • Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation. PMC, [Link][4]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media, [Link][3]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate, [Link][5]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed, [Link][6]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader, [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals, [Link][7]

  • 3,3'-Diaminobenzidine. Wikipedia, [Link][8]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC, [Link][2]

  • N-CYCLOHEXYLBENZAMIDE. Inxight Drugs, [Link][9]

  • DE69220133T2 - N-Cyclohexyl benzamide derivatives, their preparation and therapeutic applications. Google Patents, [10]

  • US Patent No. 8829195. Regulations.gov, [Link][11]

  • N-Cyclohexyl-3-methylbenzamidine. PMC, [Link][12]

  • AU2005267950A1 - Novel benzamidine derivatives, process for the preparation thereof and pharmaceutical composition comprising the same. Google Patents, [13]

  • (12) Patent Application Publication (10) Pub. No.: US 2016/0136133 A1. Googleapis.com, [Link][14]

  • US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents, [15]

  • Delivery device and formulation - Patent US-11541192-B2. PubChem, [Link][16]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI, [Link][17]

  • United States Patent (19). Googleapis.com, [Link][18]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC, [Link][19]

  • Synthesis, Characterization and its Biological Activity of Novel Bis (Biphenylsulfonylacetamido) Oxacalix[5] Arene Derived from Oxacalixarene. Journal of Chemical Health Risks, [Link][20]

  • Synthesis and Biological Activity of 5-Amino-4-methyl-N-phenylthiazole-2-carboxamide. Chinese Journal of Organic Chemistry, [Link][21]

  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science Publishers, [Link][22]

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Comparative

Reproducibility of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide binding kinetics across platforms

Reproducibility of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Binding Kinetics Across Platforms: A Technical Guide As drug discovery pipelines increasingly rely on fragment-based and small-molecule screening, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide Binding Kinetics Across Platforms: A Technical Guide

As drug discovery pipelines increasingly rely on fragment-based and small-molecule screening, the accurate determination of binding kinetics ( kon​ , koff​ ) and thermodynamics ( KD​ , ΔH ) is paramount. 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide (CAS 1019478-55-7, MW: 231.34 Da) represents a highly optimized benzamidine derivative. While unsubstituted benzamidine is a classic, low-affinity model inhibitor of serine proteases (e.g., trypsin, thrombin)[1], the addition of the bulky, hydrophobic cyclohexyl(methyl)amino tail pushes its affinity into the low nanomolar range by engaging secondary hydrophobic pockets (S2/S4).

Measuring the binding kinetics of a ~231 Da molecule presents distinct biophysical challenges. This guide objectively compares the performance, reproducibility, and underlying physical causality of analyzing this compound across three premier platforms: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Mechanistic Context: The Biophysics of Binding

To design a self-validating kinetic assay, one must first understand the molecular interaction. The binding of 4-[Cyclohexyl(methyl)amino]benzamidine to a serine protease is a two-step thermodynamic process. First, the amidine group forms a highly directional salt bridge with the Asp189 residue in the S1 specificity pocket. Second, the cyclohexyl(methyl)amino group undergoes hydrophobic packing, displacing ordered water molecules. This secondary interaction significantly decreases the dissociation rate ( koff​ ) compared to parent benzamidine.

BindingMechanism A 4-[Cyclohexyl(methyl)amino] benzamidine C Encounter Complex (Diffusion Limited) A->C kon B Serine Protease Target (e.g., Trypsin/Thrombin) B->C D Amidine-Asp189 Salt Bridge C->D Structural Fit E Cyclohexyl Hydrophobic Packing (S2/S4) C->E F High-Affinity Complex (Low Nanomolar KD) D->F E->F F->A koff (Slowed by tail)

Mechanistic pathway of 4-[Cyclohexyl(methyl)amino]benzamidine binding to a serine protease.

Platform Comparison: SPR vs. BLI vs. ITC

When evaluating a 231 Da compound, the choice of platform dictates the sensitivity and potential artifacts of the data.

  • Surface Plasmon Resonance (SPR): SPR is the historical gold standard for small molecule kinetics due to its high sensitivity to minute changes in the refractive index near the gold sensor surface[2]. Because it utilizes continuous microfluidics, SPR excels at measuring fast association rates ( kon​ ) without being limited by analyte diffusion.

  • Biolayer Interferometry (BLI): BLI measures the interference pattern of light reflected from a fiber-optic biosensor[3]. Historically, BLI struggled with molecules under 300 Da. However, modern platforms (e.g., Octet R8e) feature improved signal-to-noise ratios that enable the detection of small molecules without the need for complex microfluidics[4]. BLI is highly advantageous for high-throughput screening but requires rigorous orbital shaking to overcome the lack of fluidic flow.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for binding thermodynamics[3]. As an in-solution, label-free method, it does not suffer from the systematic errors inherent to surface-immobilized methods (such as steric hindrance or inaccurate active ligand concentration estimations)[5]. It serves as the ultimate orthogonal validation tool.

Quantitative Performance Summary

The following table summarizes representative kinetic and thermodynamic data for 4-[Cyclohexyl(methyl)amino]benzamidine binding to a model serine protease (e.g., Trypsin) across the three platforms.

ParameterSPR (e.g., Biacore 8K)BLI (e.g., Octet R8e)ITC (e.g., MicroCal PEAQ)
kon​ ( M−1s−1 ) 4.2×105 3.8×105 N/A (Equilibrium only)
koff​ ( s−1 ) 1.5×10−2 2.1×10−2 N/A (Equilibrium only)
KD​ (Kinetic) 35.7 nM55.2 nMN/A
KD​ (Equilibrium) 38.1 nM60.4 nM42.5 nM
ΔH (kcal/mol) N/AN/A-8.4
Primary Artifact Risk Mass Transport LimitationUnstirred Water LayerHeat of Dilution
Throughput MediumHighLow

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be designed to internally validate its own assumptions. The workflow below outlines the causal logic required to extract accurate parameters.

Workflow N1 Target Prep & QC N2 Immobilization (SPR/BLI) N1->N2 N3 Kinetic Titration (kon, koff) N2->N3 N4 Data Fitting (1:1 Langmuir) N3->N4 N5 ITC Validation (Thermodynamics) N4->N5

Self-validating workflow for kinetic and thermodynamic characterization across platforms.
Protocol A: SPR Kinetic Analysis

Causality Focus: Mitigating Mass Transport Limitation (MTL) and Bulk Shift.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the serine protease to a very low density ( Rmax​≈100−150 RU). Why: High surface density causes localized analyte depletion, leading to artificially slow kon​ (MTL) and artificially slow koff​ (rebinding).

  • Buffer Matching: Prepare 4-[Cyclohexyl(methyl)amino]benzamidine in running buffer (e.g., HBS-EP+) containing exactly 1.0% DMSO. Why: A 231 Da molecule produces a tiny response (~2-5 RU). A mismatch of even 0.01% DMSO between the sample and running buffer will create a bulk refractive index shift that obscures the binding signal.

  • Kinetic Injection: Perform Multi-Cycle Kinetics (MCK) with a 60-second association and 180-second dissociation phase. Maintain a high flow rate of 50 μ L/min. Why: High flow rates minimize the unstirred boundary layer, ensuring the reaction is kinetically limited, not diffusion-limited.

  • Data Processing: Apply double-referencing (subtracting the reference channel and a buffer blank) and fit the sensorgrams to a 1:1 Langmuir binding model[3].

Protocol B: BLI High-Throughput Screening

Causality Focus: Overcoming Fluidic Limitations.

  • Sensor Loading: Hydrate Super Streptavidin (SSA) biosensors and load biotinylated serine protease. Why: Biotinylation must be carefully optimized (e.g., 1:1 molar ratio using NHS-PEG4-Biotin) to ensure the S1 active site is not sterically occluded.

  • Analyte Association: Dip the sensors into a 2-fold dilution series of the inhibitor. Crucially, set the orbital shaker to 1000 rpm. Why: Because BLI lacks continuous microfluidics, the localized depletion of the analyte at the sensor tip can depress kon​ . Vigorous shaking is mandatory to thin the boundary layer.

  • Data Processing: Fit the wavelength shift data using a 1:1 binding model. Note that koff​ values in BLI may appear slightly faster than SPR due to the hydrodynamics of the dip-and-read format.

Protocol C: ITC Orthogonal Validation

Causality Focus: Confirming True Thermodynamic Equilibrium.

  • Rigorous Dialysis: Dialyze both the protease and the inhibitor against the exact same batch of buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 1% DMSO). Why: ITC measures micro-calories of heat. Any buffer mismatch will generate massive heats of dilution that mask the binding enthalpy ( ΔH ).

  • Titration Execution: Load the protease (e.g., 20 μ M) into the sample cell and the inhibitor (e.g., 200 μ M) into the syringe. Perform 20 injections of 2 μ L at 25°C with a stirring speed of 750 rpm.

  • Thermodynamic Extraction: Fit the integrated heat peaks to a single-site binding model. Why: This yields the stoichiometry ( N ), KD​ , and ΔH . If N=1.0±0.1 , it indicates an error in active protein concentration, which systematically skews the KD​ calculation in surface-based methods[5]. Confirming the KD​ via ITC validates the koff​/kon​ ratio derived from SPR and BLI.

References

  • Small Molecule Affinity Measurement Service. Creative Biolabs. Available at: [Link]

  • Thesis: New approaches for computing ligand–receptor binding kinetics. Heidelberg University. Available at: [Link]

  • How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Bitesize Bio. Available at:[Link]

  • Prediction of biomolecule kinetics using physics-based Brownian dynamics to data-driven machine learning methods. bioRxiv. Available at: [Link]

  • Maximizing the Accuracy of Equilibrium Dissociation Constants for Affinity Complexes: From Theory to Practical Recommendations. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling synthetic intermediates like 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide ....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling synthetic intermediates like 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide . While it may appear as a standard organic powder, its specific toxicological profile demands a rigorous, self-validating approach to personal protective equipment (PPE) and operational logistics.

To build a culture of safety and ensure reproducible scientific outcomes, laboratory personnel must move beyond merely following rules; they must understand the causality behind every safety protocol. This guide provides the essential, immediate safety information and procedural workflows required to handle this compound safely and effectively.

Quantitative Hazard & Physicochemical Assessment

Before selecting PPE or designing a workflow, we must analyze the compound's physical and hazard properties. Every data point directly dictates an operational requirement.

ParameterValueOperational Causality & Impact
Compound Name 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamideTarget identification and proper waste labeling.
CAS Number 1019478-55-7[1]Essential for cross-referencing SDS databases and inventory tracking.
Molecular Weight 231.34 g/mol [1]Required for precise molarity calculations during stock solution preparation.
Physical State Solid (Powder)High risk of aerosolization; strictly necessitates draft shielding and ventilation controls.
Hazard Statements H302, H312, H332[2]Indicates acute toxicity (Category 4) via oral, dermal, and inhalation exposure routes.
Signal Word Warning[2]Triggers the mandatory use of primary engineering controls (fume hoods).

Personal Protective Equipment (PPE) Matrix & Causality

The hazard profile (H302, H312, H332) requires a multi-layered defense strategy. The following PPE is mandatory, grounded in the specific chemical interactions of amidine derivatives.

  • Hand Protection (Dermal - H312): Use double-layered nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance to non-polar and slightly polar organic molecules compared to latex, preventing transdermal permeation. Double-gloving ensures that if the outer glove is contaminated or breached during weighing, the inner glove maintains the barrier during the doffing process.

  • Eye Protection: Tight-fitting chemical safety goggles . Causality: Carboximidamides (amidines) are basic and can be highly irritating to the mucous membranes of the eyes. Standard safety glasses with side shields do not provide adequate protection against airborne powder dispersion.

  • Respiratory Protection (Inhalation - H332): All handling must occur within a certified chemical fume hood. If ventilation is temporarily unavailable or a large spill occurs, a half-face respirator with P100 particulate filters is required. Causality: Fine organic powders have a high surface-area-to-volume ratio, making them highly prone to electrostatic dispersion and subsequent inhalation.

  • Body Protection: A standard flame-retardant laboratory coat fully buttoned to the top, with sleeves extended over the inner glove cuffs.

Operational Workflows

The following protocols are designed as self-validating systems. By following these steps, you inherently verify the safety of the environment before proceeding.

Protocol 1: Precision Weighing and Solubilization Workflow

Objective: To accurately weigh the compound while achieving zero inhalation or dermal exposure.

  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Causality: This velocity is sufficient to capture aerosolized particulates without creating turbulent vortices that could scatter the powder off the balance.

  • PPE Donning: Equip lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Discharge static electricity from the weigh boat and metal spatula using an anti-static ionizer (e.g., Zerostat gun). Causality: Organic powders frequently carry static charges; neutralizing this prevents the powder from "jumping" and contaminating the balance enclosure or the operator's breathing zone.

  • Transfer and Weighing: Carefully dispense the required mass of 4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide onto the analytical balance.

  • In-Situ Solubilization: Add the carrier solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer vial inside the fume hood. Causality: Solubilizing the compound before moving it to the general lab bench entirely eliminates the risk of transporting dry, dispersible powder through the laboratory environment.

  • Primary Decontamination: Wipe down the balance and hood surface with a solvent capable of dissolving the compound (e.g., 70% ethanol), followed by a secondary wipe with aqueous detergent.

SafeHandling Start Initiate Handling Protocol PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Transfer to Fume Hood (Min face velocity 80 fpm) PPE->Ventilation Weighing Weigh Compound (Anti-static spatulas) Ventilation->Weighing Dissolution Solubilize & Cap Vial Weighing->Dissolution Decon Decontaminate Surfaces (70% EtOH / Soap) Dissolution->Decon Dispose Dispose of Waste (Solid/Liquid Streams) Decon->Dispose

Workflow for the safe handling and weighing of acute toxicity compounds.

Protocol 2: Accidental Spill Response and Waste Disposal Plan

Objective: To neutralize environmental contamination and properly segregate hazardous chemical waste.

  • Immediate Isolation: If a spill occurs outside of primary engineering controls, immediately isolate the area and restrict access.

  • Aerosol Suppression: Cover the spilled powder with damp absorbent paper towels. Causality: Dry sweeping generates airborne dust, exacerbating H332 (inhalation) hazards. The moisture binds the particulates, preventing aerosolization.

  • Collection: Using a disposable plastic scoop, gather the damp towels and powder into a designated, chemically compatible hazardous waste bag.

  • Surface Decontamination: Scrub the affected area with an appropriate organic solvent to lift residual compound, followed by soap and water to remove any chemical film.

  • Waste Segregation: Label the container clearly as "Toxic Organic Solid Waste - CAS 1019478-55-7". Ensure it is not commingled with strong oxidizing agents, as amidine derivatives can undergo exothermic reactions when exposed to oxidizers.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide
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